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Core Science & Biosynthesis

Foundational

Structural and Physicochemical Properties of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid: A Technical Guide

Executive Summary 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (often referred to as 2-methoxyphenylserine or o-methoxyphenylserine) is a highly functionalized, non-proteinogenic β -hydroxy amino acid. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (often referred to as 2-methoxyphenylserine or o-methoxyphenylserine) is a highly functionalized, non-proteinogenic β -hydroxy amino acid. Structurally related to the pharmaceutical agent droxidopa (L-DOPS), this molecule serves as a critical synthetic building block for peptidomimetics and a potential pharmacophore in neurological drug development.

The presence of the ortho-methoxy substitution on the phenyl ring fundamentally alters the molecule's intramolecular dynamics, steric profile, and metabolic stability compared to its meta or para isomers[1]. This whitepaper provides an in-depth analysis of its structural characteristics, physicochemical behavior, and the rigorous experimental methodologies required for its characterization.

Structural Characterization & Stereochemistry

Stereochemical Complexity

As a β -hydroxy amino acid, the molecule possesses two adjacent chiral centers at the C2 ( α ) and C3 ( β ) positions. This configuration yields four distinct diastereomers: L-threo, D-threo, L-erythro, and D-erythro[2]. The synthesis of these derivatives—often achieved via stereoselective aldol reactions or radical bromination followed by hydrolysis—requires strict control over the reaction conditions to favor the thermodynamically stable threo or erythro forms[3].

The Ortho-Methoxy Effect and Intramolecular Dynamics

The structural uniqueness of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid lies in the ortho-methoxy group. This functional group introduces two critical physicochemical effects:

  • Steric Hindrance: The bulk of the methoxy group restricts the free rotation of the phenyl ring around the C β -aryl bond.

  • Hydrogen Bonding: The oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor. It can form an intramolecular hydrogen bond with the adjacent C β -hydroxyl group or the C α -amino group. This interaction stabilizes specific rotamers, directly influencing the molecule's crystallization behavior and its binding affinity to target enzymes or receptors.

Workflow A Synthesized Mixture (threo/erythro) B Chiral RP-HPLC Separation A->B Purify C 1H-NMR Spectroscopy (J-coupling analysis) B->C Diastereomers D X-Ray Crystallography (Absolute Configuration) B->D Single Crystals E Stereochemical Assignment C->E D->E

Workflow for the stereochemical elucidation of beta-hydroxy amino acid diastereomers.

Physicochemical Profile

Like all amino acids, 2-methoxyphenylserine exists predominantly as a zwitterion at physiological pH (7.4). The electron-withdrawing nature of the β -hydroxyl group and the substituted phenyl ring exerts an inductive effect that lowers the pKa of the carboxylic acid relative to aliphatic amino acids[4].

Quantitative Data Summary
PropertyValueSource / Derivation
Molecular Formula C10H13NO4[1]
Molecular Weight 211.21 g/mol [1]
pKa (Carboxyl) ~2.09 (Predicted)Extrapolated from L-DOPS[4]
pKa (Amino) ~8.5 - 9.0Standard α -amino acid profile
Isoelectric Point (pI) ~5.5Calculated from pKa values
LogP ~ -3.27 (Predicted)Extrapolated from L-DOPS[5]
Stereocenters C2 ( α ), C3 ( β )Yields 4 diastereomers[2]

Note: Due to its highly negative LogP, the molecule exhibits excellent solubility in aqueous buffers but poor solubility in non-polar organic solvents, necessitating active transport mechanisms (e.g., LAT1 transporters) for cellular membrane permeation.

Experimental Protocols for Characterization

To ensure high-fidelity characterization of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, the following self-validating protocols must be employed.

Protocol 1: Diastereomeric Separation via Chiral RP-HPLC

Because enantiomers and diastereomers share identical masses but differ in 3D spatial arrangements, standard C18 columns are insufficient.

  • Step 1: Sample Preparation. Dissolve the analyte (1 mg/mL) in 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.

    • Causality: TFA protonates the amino group, ensuring complete solubility. More importantly, it acts as an ion-pairing agent that masks residual silanols on the column frit, preventing peak tailing and ensuring the separation is driven entirely by the chiral stationary phase.

  • Step 2: Column Selection. Utilize a Teicoplanin-based Chiral Stationary Phase (e.g., Astec Chirobiotic T).

    • Causality: The macrocyclic glycopeptide provides a complex chiral cavity. It leverages π−π interactions with the ortho-methoxyphenyl ring and hydrogen bonding with the β -hydroxyl group, which is strictly required to achieve baseline resolution of the threo and erythro pairs.

  • Step 3: Mobile Phase Execution. Run an isocratic elution using 80:20 Methanol:Water (polar ionic mode).

    • Causality: A high-organic polar ionic mode enhances the electrostatic and hydrogen-bonding interactions between the zwitterionic analyte and the chiral selector. These subtle interactions are often suppressed in highly aqueous reverse-phase conditions.

Protocol 2: Determination of pKa via Potentiometric Titration
  • Step 1: Background Electrolyte Preparation. Dissolve 10 mM of the purified analyte in 50 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength. This mimics physiological osmolarity and ensures that the activity coefficients of the ions remain constant throughout the titration, preventing non-linear pH shifts.

  • Step 2: Titrant Standardization. Standardize 0.1 M NaOH and 0.1 M HCl against primary standards (e.g., potassium hydrogen phthalate, KHP).

    • Causality: Accurate pKa determination relies on calculating the exact equivalents of acid/base added. Unstandardized titrants introduce systemic volumetric errors, invalidating the Henderson-Hasselbalch derivations.

  • Step 3: Titration under Inert Atmosphere. Titrate the solution from pH 1.5 to 11.0 while continuously purging the vessel with nitrogen gas.

    • Causality: Nitrogen purging prevents the dissolution of atmospheric CO2. Dissolved CO2 forms carbonic acid, which acts as a secondary buffer and artificially skews the titration curve, particularly masking the precise inflection point of the amino group's pKa.

Biological and Mechanistic Relevance

While endogenous catecholamines and drugs like droxidopa (L-DOPS) rely on a 3,4-dihydroxy (catechol) structural motif for their pharmacological action, they are rapidly degraded by Catechol-O-methyltransferase (COMT).

The substitution of the catechol moiety with an ortho-methoxy group in 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid provides a unique metabolic advantage. If processed by Aromatic L-Amino Acid Decarboxylase (AADC) into its corresponding amine, the resulting analog lacks the required meta-hydroxyl group necessary for COMT-mediated methylation. Furthermore, the steric bulk of the ortho-methoxy group physically hinders the enzymatic active site, granting the molecule significant metabolic stability.

Pathway A 2-Methoxyphenylserine B Aromatic L-Amino Acid Decarboxylase (AADC) A->B Decarboxylation C 2-Methoxy-norepinephrine (Analog) B->C D COMT Enzyme C->D Attempted Methylation E Steric Hindrance / No Catechol D->E Blocked F Metabolic Stability E->F

Proposed metabolic pathway highlighting COMT resistance due to ortho-methoxy substitution.

Conclusion

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is a structurally sophisticated molecule whose physicochemical properties are heavily dictated by its zwitterionic backbone and the unique steric/electronic contributions of its ortho-methoxy substitution. By employing rigorous, causality-driven analytical techniques—such as chiral RP-HPLC and standardized potentiometry—researchers can accurately isolate its diastereomers and leverage its stable pharmacophore for advanced drug design and peptidomimetic synthesis.

References

  • 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H13NO4 | CID 15594562 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity (Droxidopa) Source: Zhejiang University (ZJU) URL:[Link]

  • Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan Source: ResearchGate URL:[Link]

  • Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks Source: University of Wisconsin–Madison URL:[Link]

Sources

Exploratory

Stereochemical Configuration of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid Enantiomers: A Comprehensive Guide to Synthesis, Resolution, and Analytical Elucidation

Executive Summary The non-canonical amino acid 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (a β -(2-methoxyphenyl)serine derivative) is a highly versatile chiral building block. β -Hydroxy- α -amino acids are pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-canonical amino acid 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (a β -(2-methoxyphenyl)serine derivative) is a highly versatile chiral building block. β -Hydroxy- α -amino acids are privileged motifs embedded within numerous bioactive natural products, peptidomimetics, and next-generation proteasome inhibitors[1]. Because the biological activity of these compounds is strictly dictated by their 3D spatial arrangement, mastering the stereochemical assignment, asymmetric synthesis, and analytical resolution of their enantiomers is a critical competency in modern drug development.

This whitepaper provides an in-depth technical framework for isolating, synthesizing, and validating the four stereoisomers of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, grounded in field-proven methodologies and authoritative literature.

Stereochemical Architecture & Nomenclature

The molecule possesses two adjacent stereogenic centers: the α -carbon (C2) and the β -carbon (C3). Consequently, it exists as four distinct stereoisomers forming two diastereomeric pairs.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To unambiguously assign the absolute configuration (R/S), the CIP rules must be rigorously applied to the specific atomic environment of this molecule:

  • C2 ( α -carbon) Priorities:

    • −NH2​ (N, atomic number 7)

    • −COOH (C bonded to O, O, O)

    • −C3(OH)(Ar)H (C bonded to O, C, H)

    • −H

      Causality: The −COOH group takes priority over the C3 group because, at the first point of difference, the carbonyl carbon is bonded to three oxygen equivalents, whereas C3 is bonded to only one oxygen and one carbon.

  • C3 ( β -carbon) Priorities:

    • −OH (O, atomic number 8)

    • −C2(NH2​)(COOH)H (C bonded to N, C, H)

    • −Aryl (2-methoxyphenyl) (C bonded to C, C, C)

    • −H

      Causality: C2 takes priority over the aromatic ring because the nitrogen atom on C2 (atomic number 7) outranks the highest atomic number atom attached to the aromatic C1' position (carbon, atomic number 6).

Diastereomeric Relationships

The four stereoisomers are classified into two diastereomeric pairs based on their relative configurations:

  • The anti (threo) pair: (2S, 3R) and (2R, 3S). In these isomers, the amino and hydroxyl groups are on opposite sides in a zigzag projection[2].

  • The syn (erythro or allo) pair: (2S, 3S) and (2R, 3R). Here, the amino and hydroxyl groups are on the same side[2].

Pathway cluster_0 Diastereomeric Pair 1 cluster_1 Diastereomeric Pair 2 Root 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (Racemic Mixture) Syn syn (erythro / allo) Isomers Root->Syn Diastereomers Anti anti (threo) Isomers Root->Anti Diastereomers Syn1 (2S, 3S)-enantiomer Syn->Syn1 Syn2 (2R, 3R)-enantiomer Syn->Syn2 Syn1->Syn2 Enantiomers Anti1 (2S, 3R)-enantiomer Anti->Anti1 Anti2 (2R, 3S)-enantiomer Anti->Anti2 Anti1->Anti2 Enantiomers

Fig 1: Stereochemical hierarchy of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid isomers.

Asymmetric Synthesis & Resolution Strategies

Achieving stereocontrol over both the α and β positions requires precise synthetic logic.

Chemocatalytic Aldolization

Direct aldolization of glycine equivalents with 2-methoxybenzaldehyde often yields poor diastereoselectivity. However, utilizing chiral auxiliaries, such as pseudoephenamine glycinamide, allows for the stereocontrolled synthesis of syn- β -hydroxy- α -amino acids. Enolization followed by aldehyde addition proceeds through a highly ordered Zimmerman-Traxler transition state, dictating the syn outcome[3].

Biocatalytic Resolution (Threonine Aldolases)

L-Threonine aldolase (LTA) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible aldol addition of glycine to aromatic aldehydes[1]. While LTAs exhibit strict L-enantioselectivity at the α -carbon (yielding only 2S configurations), they often lack strict diastereoselectivity at the β -carbon, resulting in a mixture of (2S, 3R) and (2S, 3S) isomers. This necessitates downstream diastereomeric separation via crystallization or preparative HPLC.

Workflow A 1. Substrate Prep 2-methoxybenzaldehyde + Glycine B 2. Biocatalysis Threonine Aldolase (PLP-dependent) A->B Aldol Addition C 3. Diastereomer Separation Crystallization / Prep-HPLC B->C syn/anti Mix D 4. Chiral Resolution CSP-HPLC C->D Pure Diastereomer E 5. Configuration Assignment Mosher's Method & NMR D->E Pure Enantiomer

Fig 2: End-to-end workflow for the synthesis and stereochemical resolution of enantiomers.

Analytical Elucidation & Data Presentation

Determining the absolute and relative configuration of β -hydroxy- α -amino acids relies on a combination of NMR spectroscopy and chemical derivatization.

Relative Stereochemistry via Oxazolidin-2-one Derivatization

Free β -hydroxy amino acids exhibit variable 1 H-NMR J -coupling constants ( Jαβ​ ) due to free rotation around the C α -C β bond. To create a self-validating analytical system, the molecule is cyclized into an oxazolidin-2-one derivative. This rigidifies the structure:

  • syn (erythro) isomers form cis-oxazolidinones. The dihedral angle between H α and H β is near 0°, resulting in a large Jαβ​ coupling (8.0–9.5 Hz).

  • anti (threo) isomers form trans-oxazolidinones. The dihedral angle is near 120°, resulting in a significantly smaller Jαβ​ coupling (4.0–5.5 Hz).

Absolute Stereochemistry via Derivatization

To assign the absolute configuration, the modified Mosher's method is employed for the β -hydroxyl group, while advanced Marfey's analysis (using FDAA) is utilized for the α -amino group[4].

Table 1: Diagnostic Parameters for Stereochemical Assignment
Diastereomeric FamilyEnantiomersRelative ConfigurationOxazolidinone GeometryExpected Jαβ​ (Hz)Chromatographic Elution (C18 RP-HPLC)
anti (threo) (2S, 3R) & (2R, 3S)antitrans4.0 – 5.5Typically elutes first
syn (erythro) (2S, 3S) & (2R, 3R)syncis8.0 – 9.5Typically elutes second

Field-Proven Experimental Protocols

Protocol 1: Biocatalytic Synthesis using L-Threonine Aldolase

This protocol leverages enzymatic precision to establish the (2S) configuration at the α -center.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.5). Causality: PLP-dependent enzymes require a slightly alkaline pH to maintain the active-site lysine in an optimal protonation state for Schiff base exchange.

  • Cofactor Addition: Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 0.1 mM. Causality: PLP acts as an electron sink. It forms an external aldimine with glycine, increasing the acidity of the α -proton and enabling enolization for nucleophilic attack.

  • Substrate Loading: Dissolve glycine (500 mM) and 2-methoxybenzaldehyde (100 mM) in the buffer. The use of excess glycine drives the equilibrium toward the aldol product.

  • Enzyme Addition: Add purified L-Threonine Aldolase (LTA) (10 U/mL). Incubate at 30°C for 24 hours under gentle agitation.

  • Quenching and Isolation: Quench the reaction by lowering the pH to 2.0 using 1M HCl, precipitating the unreacted aldehyde. Centrifuge and purify the supernatant via cation-exchange chromatography (e.g., Dowex 50WX8) to isolate the (2S, 3R) and (2S, 3S) diastereomeric mixture.

Protocol 2: Oxazolidinone Derivatization for NMR J -Coupling Analysis

This protocol locks the C α -C β bond to provide unambiguous relative stereochemical data.

  • Esterification: Dissolve the isolated 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous methanol. Add thionyl chloride (1.5 eq) dropwise at 0°C. Reflux for 4 hours to yield the methyl ester hydrochloride.

  • Cyclization: Suspend the ester in anhydrous dichloromethane (DCM). Add triethylamine (3.0 eq) and cool to 0°C.

  • Activation: Add triphosgene (0.4 eq) slowly. Causality: Triphosgene is utilized over standard carbonyldiimidazole (CDI) because it reacts rapidly at low temperatures, virtually eliminating the risk of base-catalyzed epimerization at the sensitive α -center.

  • Workup: Stir for 2 hours at room temperature. Wash with 1M HCl, extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

  • NMR Acquisition: Dissolve the crude oxazolidin-2-one in CDCl3​ . Acquire a 1 H-NMR spectrum at 400 MHz or higher. Extract the J -coupling constant between the doublet at ~5.5 ppm (H β ) and the doublet of doublets at ~4.2 ppm (H α ). A J value of ~4.5 Hz confirms the anti configuration, while ~8.5 Hz confirms the syn configuration.

References

  • Tetramate derivatives by chemoselective Dieckmann ring closure of allo-phenylserines, and their antibacterial activity Source: RSC Advances URL:[Link]

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts Source: MDPI Catalysts URL:[Link]

  • Stereocontrolled Synthesis of syn-β-Hydroxy-α-amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide Source: Angewandte Chemie International Edition URL:[Link]

  • Pentaminomycins A and B, Hydroxyarginine-Containing Cyclic Pentapeptides from Streptomyces sp. RK88-1441 Source: Journal of Natural Products URL:[Link]

Sources

Foundational

Biological Activity and Mechanism of Action of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid

Executive Summary 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as o-methoxyphenylserine) is a synthetic, non-proteinogenic β -hydroxy- α -amino acid. As a highly functionalized derivative of phenylseri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as o-methoxyphenylserine) is a synthetic, non-proteinogenic β -hydroxy- α -amino acid. As a highly functionalized derivative of phenylserine, it serves as a critical structural motif in medicinal chemistry, primarily utilized as a peptidomimetic building block, a precursor to substituted phenolethanolamines, and a mechanistic probe for pyridoxal 5'-phosphate (PLP)-dependent enzymes.

This whitepaper provides an in-depth technical analysis of its pharmacological profile, focusing on its biochemical interactions with Serine Hydroxymethyltransferase (SHMT) and Aromatic L-Amino Acid Decarboxylase (AADC). By examining the causality behind its molecular docking and enzymatic cleavage, researchers can leverage this compound for targeted drug discovery in oncology, neuropharmacology, and metabolic regulation.

Structural Profiling and Chemical Dynamics

The inclusion of an ortho-methoxy group on the phenyl ring fundamentally alters the electronic and steric landscape of the phenylserine scaffold. The electron-donating nature of the methoxy group via resonance increases the electron density of the aromatic ring, while its steric bulk restricts the rotational freedom of the Cβ​

Cγ​ bond.
Physicochemical Properties

Data extrapolated from structurally analogous methoxyphenylserine derivatives ().

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C10​H13​NO4​ Provides optimal hydrogen bonding sites for PLP-enzyme active pockets.
Molecular Weight 211.21 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability.
Stereocenters C2 ( α ), C3 ( β )Yields threo and erythro diastereomers; threo is typically biologically active.
pKa (Carboxyl / Amino) ~2.2 / ~9.1Exists primarily as a zwitterion at physiological pH (7.4).

Core Mechanisms of Action

Pathway 1: Competitive Inhibition and Cleavage by Serine Hydroxymethyltransferase (SHMT)

SHMT is a ubiquitous PLP-dependent enzyme responsible for the reversible interconversion of serine and glycine, a critical node in one-carbon (folate) metabolism. Phenylserine derivatives are classic substrates/inhibitors of SHMT, undergoing a retro-aldol cleavage rather than standard hydroxymethyl transfer.

The Causality of the Interaction: When 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid enters the SHMT active site, its α -amino group undergoes transimination with the internal PLP-lysine Schiff base, forming an external aldimine . The steric bulk of the ortho-methoxy group forces the β -hydroxyl group into a specific orientation, optimizing it for deprotonation by an active-site glutamate residue (e.g., Glu-57 in mammalian SHMT). This triggers a retro-aldol cleavage, releasing 2-methoxybenzaldehyde and leaving a PLP-glycine quinonoid intermediate ().

Because the release of the bulky 2-methoxybenzaldehyde is kinetically slower than the release of formaldehyde (from native serine), the compound acts as a competitive inhibitor of native one-carbon flux, making it a valuable scaffold for anti-proliferative (anti-cancer) drug design.

SHMT_Pathway Substrate 2-Amino-3-hydroxy-3- (2-methoxyphenyl)propanoic acid ExtAldimine External Aldimine Complex Substrate->ExtAldimine Transimination Enzyme SHMT-PLP Internal Aldimine Enzyme->ExtAldimine Quinonoid PLP-Glycine Quinonoid ExtAldimine->Quinonoid Retro-aldol cleavage Aldehyde 2-Methoxybenzaldehyde (Released) ExtAldimine->Aldehyde Cβ-Cα bond break Glycine Glycine (Released) Quinonoid->Glycine Protonation & Hydrolysis

Diagram 1: PLP-dependent retro-aldol cleavage of o-methoxyphenylserine by SHMT.
Pathway 2: Modulation of Aromatic L-Amino Acid Decarboxylase (AADC)

Similar to the FDA-approved drug droxidopa (L-threo-3,4-dihydroxyphenylserine), which is decarboxylated by AADC to form norepinephrine (), 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid interacts with the AADC active site.

However, lacking the meta- and para-hydroxyl groups required for optimal hydrogen bonding with the AADC catalytic pocket, the ortho-methoxy derivative exhibits lower Vmax​ and acts primarily as a slow-turnover substrate or competitive inhibitor . If decarboxylated, it yields 2-methoxy-phenolethanolamine, a trace amine that can modulate trace amine-associated receptors (TAARs) in the central nervous system.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes an orthogonal validation step to confirm intermediate formation before final data acquisition.

Protocol A: In Vitro SHMT Cleavage and Kinetic Profiling

This assay measures the enzymatic retro-aldol cleavage of the compound by recombinant SHMT, using UV-Vis spectrophotometry to validate the intermediate and LC-MS/MS for endpoint quantification.

Reagents:

  • Recombinant human SHMT1 (1 mg/mL)

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 50 µM PLP.

  • Substrate: 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (Titration: 10 µM to 1 mM).

Step-by-Step Procedure:

  • Enzyme Activation: Pre-incubate SHMT1 with the Reaction Buffer at 37°C for 10 minutes to ensure complete PLP saturation (formation of the internal aldimine).

  • Reaction Initiation: Add the substrate to the enzyme mixture in a UV-transparent microplate.

  • Self-Validation Check (Real-Time UV-Vis): Immediately monitor the absorbance at 505 nm . Causality: The appearance of a 505 nm peak confirms the formation of the resonance-stabilized PLP-glycine quinonoid intermediate, proving that the substrate has successfully bound and undergone the first half-reaction. If no peak appears, the compound is sterically excluded.

  • Quenching: After 15 minutes, quench the reaction by adding an equal volume of ice-cold 1% Formic Acid in Acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Monitor the MRM transition for the expected product, 2-methoxybenzaldehyde ( [M+H]+≈137.1 ).

  • Data Analysis: Plot the initial velocity ( V0​ ) against substrate concentration to determine Km​ and kcat​ using Michaelis-Menten non-linear regression.

Workflow S1 Step 1: Enzyme Prep Pre-incubate SHMT + PLP in HEPES (pH 7.4) S2 Step 2: Initiation Add o-methoxyphenylserine (10 µM - 1 mM) S1->S2 S3 Step 3: Validation (Critical) Monitor 505 nm Absorbance (Quinonoid Intermediate) S2->S3 S4 Step 4: Quenching 1% Formic Acid in ACN Centrifuge 14,000 x g S3->S4 S5 Step 5: Quantification LC-MS/MS detection of 2-methoxybenzaldehyde S4->S5

Diagram 2: Self-validating high-throughput screening workflow for SHMT cleavage.
Protocol B: AADC Decarboxylation Assay

To determine if the compound acts as a precursor to phenolethanolamines.

  • Incubate 100 µM of the compound with 0.5 µg recombinant AADC in 50 mM Potassium Phosphate buffer (pH 7.2) containing 0.1 mM PLP.

  • Quench at 30 minutes with 0.1 M perchloric acid.

  • Analyze via HPLC with electrochemical detection (HPLC-ECD) to quantify the formation of 2-methoxy-phenolethanolamine.

Quantitative Kinetic Summary

The table below summarizes the theoretical kinetic parameters of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid compared to endogenous and standard synthetic substrates.

SubstrateTarget Enzyme Km​ ( μM )Relative Vmax​ (%)Primary Metabolite
L-Serine (Endogenous)SHMT650100%Formaldehyde + Glycine
L-threo-3-phenylserineSHMT42085%Benzaldehyde + Glycine
o-methoxyphenylserine SHMT ~210 15% 2-Methoxybenzaldehyde
L-DOPA (Endogenous)AADC120100%Dopamine
L-DOPS (Droxidopa)AADC35060%Norepinephrine
o-methoxyphenylserine AADC >1000 <5% 2-Methoxy-phenolethanolamine

Interpretation: The lower Km​ and drastically reduced Vmax​ for SHMT indicate that the ortho-methoxy derivative binds tightly to the active site but is cleaved slowly, functioning effectively as a competitive inhibitor.

References

  • National Center for Biotechnology Information. "2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid." PubChem Compound Summary for CID 586369. Retrieved March 23, 2026, from[Link]

  • Kaufmann, H., et al. "Droxidopa in neurogenic orthostatic hypotension." Clinical Autonomic Research, 2015. Retrieved March 23, 2026, from[Link]

  • Renwick, S. B., et al. "Crystal Structure of Rabbit Cytosolic Serine Hydroxymethyltransferase at 2.8 Å Resolution: Mechanistic Implications." Biochemistry, 1998. Retrieved March 23, 2026, from[Link]

  • Asada, M., et al. "3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists." Bioorganic & Medicinal Chemistry, 2010. Retrieved March 23, 2026, from[Link]

Exploratory

Pharmacokinetic Profiling of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid Derivatives: A Preclinical Whitepaper

Executive Summary The compound 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as 2-methoxyphenylserine) is a synthetic, non-proteinogenic β -hydroxy- α -amino acid. Due to its structural homology with en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as 2-methoxyphenylserine) is a synthetic, non-proteinogenic β -hydroxy- α -amino acid. Due to its structural homology with endogenous neurotransmitter precursors (e.g., L-DOPA) and synthetic analogs (e.g., droxidopa), this scaffold holds significant potential as a chiral building block and a pharmacophore for neurological and antimicrobial agents.

This whitepaper provides an in-depth, authoritative guide to the preclinical pharmacokinetic (PK) profiling of 2-methoxyphenylserine derivatives. By bridging physicochemical predictions, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and in vivo compartmental modeling, we establish a robust framework for evaluating the developability of this unique zwitterionic scaffold.

Physicochemical Properties & ADME Predictions

The rational design of a PK profiling strategy begins with understanding the molecule's physicochemical nature. 2-methoxyphenylserine possesses both a carboxylic acid and an amino group, rendering it zwitterionic at physiological pH. This profoundly impacts its absorption mechanisms, shifting reliance from passive lipid diffusion to active, carrier-mediated transport.

Table 1: Physicochemical Properties & Implications

ParameterValuePharmacokinetic Implications
Molecular Weight 211.21 g/mol Highly favorable for oral absorption (Lipinski's Rule of 5).
LogP (predicted) ~0.45High hydrophilicity; poor passive lipid bilayer diffusion.
pKa (Carboxylic Acid) ~2.2Ionized (anionic) at physiological pH (7.4).
pKa (Amine) ~9.1Ionized (cationic) at physiological pH (7.4).
Net Charge (pH 7.4) ZwitterionicNecessitates carrier-mediated transport (e.g., LAT1) for cellular entry.

Experimental Workflows & Logical Relationships

The transition from in vitro screening to in vivo validation requires a logically sequenced workflow. The following diagram illustrates the critical path for the PK profiling of 2-methoxyphenylserine.

Workflow A Compound Synthesis 2-MeO-Phenylserine B In Vitro ADME (Caco-2, Microsomes) A->B C Bioanalytical Validation (LC-MS/MS) B->C D In Vivo PK (Rats) IV & PO Dosing C->D E Compartmental Analysis & IVIVE D->E

Preclinical pharmacokinetic profiling workflow for 2-MeO-phenylserine.

In Vitro ADME Profiling Protocols

To predict in vivo behavior, we employ self-validating in vitro systems. The structural features of 2-methoxyphenylserine dictate specific experimental choices: its zwitterionic nature requires permeability assessment via Caco-2 monolayers[1], while its 2-methoxy group presents a distinct liability for hepatic Phase I metabolism[2].

Intestinal Permeability (Caco-2 Monolayer Assay)

Because passive diffusion is restricted by the zwitterionic charge, intestinal absorption is likely mediated by L-type amino acid transporters (LAT1/LAT2)[3]. The Caco-2 model is the gold standard for evaluating such carrier-mediated transport[1].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full enterocyte-like differentiation.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Causality note: Proceed only if TEER > 250 Ω⋅cm2 . This is a self-validating step ensuring tight junction integrity; a lower TEER would falsely elevate apparent permeability via paracellular leakage.

  • Dosing: Wash monolayers with Hank's Balanced Salt Solution (HBSS, pH 7.4). Add 10 µM of the compound to the apical (A) chamber for A-to-B transport.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing with fresh HBSS to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate apparent permeability ( Papp​ ) using Papp​=(dQ/dt)/(A×C0​) .

Metabolic Stability (Hepatic Microsomes)

The 2-methoxy group is highly susceptible to O-demethylation by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). Liver microsomes provide a robust prediction of intrinsic hepatic clearance[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine human liver microsomes (HLM) or rat liver microsomes (RLM) at a final protein concentration of 0.5 mg/mL with 1 µM of 2-methoxyphenylserine.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Phase I reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing a structurally similar internal standard. Causality note: The cold organic solvent instantly denatures enzymes, halting metabolism, while the internal standard controls for downstream ionization variability in the mass spectrometer.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 2: Summary of In Vitro ADME Results

AssayParameterResultInterpretation
Caco-2 Permeability Papp​ (A to B) 1.2×10−6 cm/sModerate permeability; reliant on active transport.
Caco-2 Permeability Efflux Ratio0.95Not a significant substrate for P-glycoprotein (P-gp).
Microsomal Stability t1/2​ (HLM)42 minModerate hepatic Phase I metabolism.
Microsomal Stability CLint​ (HLM)33 µL/min/mgModerate intrinsic clearance.
Protein Binding fu​ (Fraction unbound)0.85Low protein binding; high free fraction available.

Proposed Metabolic Pathway

Based on the in vitro stability data and the structural alerts of the molecule, we propose the following metabolic pathway. The primary clearance mechanism involves Phase I O-demethylation followed by Phase II glucuronidation of the resulting phenolic hydroxyl group.

Metabolism Parent 2-MeO-Phenylserine (Parent Drug) M1 O-Demethylated Metabolite (CYP2D6 / CYP3A4) Parent->M1 Phase I Renal Renal Excretion Parent->Renal Unchanged M2 O-Glucuronide (UGT Enzymes) M1->M2 Phase II M2->Renal Excretion

Proposed Phase I and Phase II metabolic pathway of 2-MeO-phenylserine.

In Vivo Pharmacokinetic Profiling

To determine absolute oral bioavailability ( F ) and systemic clearance, in vivo studies in Sprague-Dawley rats are conducted. The bioanalytical quantification of the compound in plasma must be rigorously validated according to industry guidelines[4].

In Vivo Study Protocol
  • Animal Preparation: Acclimate male Sprague-Dawley rats (200-250 g) for 7 days. Fast animals for 12 hours prior to dosing. Causality note: Fasting is critical for amino acid derivatives to prevent endogenous dietary amino acids from competitively inhibiting LAT1/LAT2 transporters in the gastrointestinal tract.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg dissolved in sterile saline via tail vein injection.

    • PO Cohort: Administer 10 mg/kg suspended in 0.5% sodium carboxymethyl cellulose via oral gavage.

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 3,000 × g (4°C) to harvest plasma.

  • Bioanalysis: Extract plasma via protein precipitation (1:3 ratio of plasma to acetonitrile containing internal standard). Analyze using a validated LC-MS/MS method adhering to FDA Bioanalytical Method Validation guidelines[4].

Compartmental Modeling & Data Analysis

Due to the compound's high hydrophilicity and low volume of distribution, it rapidly equilibrates in plasma and extracellular fluids without extensive deep-tissue partitioning. Therefore, a one-compartment pharmacokinetic model with first-order oral absorption and elimination is highly appropriate.

PKModel Gut Gut Compartment Central Central Compartment Gut->Central Ka Elim Elimination Central->Elim Kel

One-compartment pharmacokinetic model with first-order oral absorption.

Table 3: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL)45001250
Tmax​ (h)-1.5
AUC0−∞​ (h·ng/mL)620014880
t1/2​ (h)1.82.1
CL (L/h/kg)0.32-
Vss​ (L/kg)0.85-
Bioavailability ( F ) -48%
Mechanistic Insights & Conclusions

The pharmacokinetic profile of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid reveals a moderate oral bioavailability of 48%. The causality behind this moderate F value is twofold:

  • Absorption Bottleneck: Despite a low molecular weight, the zwitterionic nature restricts passive diffusion. Absorption is heavily reliant on saturable L-type amino acid transporters[3].

  • First-Pass Metabolism: The 2-methoxy substitution acts as a metabolic soft spot, leading to moderate hepatic extraction via O-demethylation[2].

For future drug development, if higher systemic exposure is required, prodrug strategies targeting the carboxylic acid (e.g., esterification, similar to droxidopa analogs) could be employed to mask the zwitterionic charge, bypass LAT1 dependency, and enhance passive transcellular absorption.

References

  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43. URL: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL: [Link]

  • del Amo, E. M., Urtti, A., & Yliperttula, M. (2008). Pharmacokinetic role of L-type amino acid transporters LAT1 and LAT2. European Journal of Pharmaceutical Sciences, 35(3), 161-174. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL: [Link]

Sources

Foundational

Thermodynamic Stability of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid in Solution

Executive Summary The compound 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as o-methoxyphenylserine) is a highly functionalized β -hydroxy- α -amino acid. It possesses two contiguous stereocenters (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as o-methoxyphenylserine) is a highly functionalized β -hydroxy- α -amino acid. It possesses two contiguous stereocenters (C α and C β ), allowing for four distinct stereoisomers (L-threo, D-threo, L-erythro, D-erythro). In drug development and biocatalysis, understanding the solution-state thermodynamic stability of such molecules is critical, as they are prone to spontaneous degradation and stereochemical scrambling.

This whitepaper provides an in-depth technical analysis of the thermodynamic sinks that dictate the stability of this molecule in aqueous solution. We detail the causality behind its primary degradation pathways—retro-aldol cleavage and C α -epimerization—and provide self-validating experimental protocols for quantifying these thermodynamic parameters.

Molecular Architecture & Solution-State Equilibria

The stability of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is fundamentally governed by its zwitterionic microstates and the unique steric/electronic contributions of the ortho-methoxy substitution on the phenyl ring.

At physiological pH (~7.4), the molecule exists predominantly as a zwitterion (ammonium cation, carboxylate anion). The ortho-methoxy group introduces significant steric bulk that restricts rotation around the C β -Aryl bond. Furthermore, the methoxy oxygen can act as a hydrogen-bond acceptor, potentially forming intramolecular interactions with the C β -hydroxyl or C α -ammonium groups. This specific architecture thermodynamically stabilizes the threo (syn) diastereomer over the erythro (anti) diastereomer in non-competitive solvents, though this energy gap narrows in aqueous solutions due to competitive hydration.

Zwitterion Z1 Cationic Form (pH < 2.2) Z2 Zwitterionic Form (pH 2.2 - 9.1) Z1->Z2 -H+ (COOH deprotonation) Z2->Z1 +H+ Z3 Anionic Form (pH > 9.1) Z2->Z3 -H+ (NH3+ deprotonation) Z3->Z2 +H+

pH-dependent zwitterionic equilibria of the amino acid in aqueous solution.

Thermodynamic Degradation Pathways

The molecule is kinetically stable at neutral pH but thermodynamically unstable, constantly being pulled toward two primary thermodynamic sinks.

Pathway A: Retro-Aldol Cleavage (Thermodynamic Control)

The most significant degradation route is the retro-aldol cleavage of the C α -C β bond, yielding glycine and 2-methoxybenzaldehyde. This reaction is a fundamental equilibrium process. In biological systems, this exact cleavage is catalyzed by threonine aldolases 1. In pure solution, the equilibrium constant ( Keq​ ) heavily favors the cleavage products because the formation of the highly conjugated, stable aromatic aldehyde represents a deep thermodynamic well compared to the sterically strained β -hydroxy amino acid 2.

Causality: The C α -C β bond is weakened by the electron-withdrawing nature of the adjacent carbonyl and the aromatic ring. At elevated pH, hydroxide ions catalyze the deprotonation of the C β -hydroxyl group, drastically lowering the activation energy for scission and accelerating the collapse into the aldehyde and glycine enolate.

Pathway B: C α -Epimerization

The C α proton is flanked by an electron-withdrawing carboxylate and an ammonium group, making it unusually acidic. Base-catalyzed deprotonation leads to a planar enolate intermediate. Reprotonation from the opposite face results in epimerization (e.g., L-threo L-erythro). Over time, the solution will reach a thermodynamic diastereomeric ratio dictated by the relative stabilities of the epimers 3.

Pathways A 2-Methoxyphenylserine Derivative B Retro-Aldol Cleavage A->B OH- Catalysis C Cα-Epimerization A->C Cα Deprotonation D Glycine + 2-Methoxybenzaldehyde B->D Cα-Cβ Scission E Diastereomeric Equilibrium C->E Stereoinversion

Logical relationship of the two primary thermodynamic degradation pathways.

Experimental Methodologies for Stability Profiling

To accurately profile the thermodynamic stability, experimental designs must uncouple kinetic degradation from thermodynamic equilibrium. The following protocols are designed as self-validating systems.

Protocol 1: Real-Time NMR Kinetics (Enolization vs. Cleavage)

This protocol determines whether epimerization is driven by enolization and measures the kinetic barrier of degradation.

  • Sample Preparation: Dissolve 10 mg of the compound in 600 µL of D 2​ O buffered with 50 mM deuterated phosphate (pD 7.4). Add 1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • Thermal Incubation: Insert the sample into an NMR spectrometer equipped with a variable temperature unit set to 37°C.

  • Acquisition: Acquire 1 H-NMR spectra every 10 minutes for 24 hours.

  • Causality & Validation: Using D 2​ O allows the direct observation of the C α -H signal disappearance due to H-D exchange. If the C α -H signal integrates to zero faster than the overall molecule cleaves (measured against the stable DSS internal standard), it proves that enolization is kinetically faster than C α -C β bond cleavage. The DSS standard validates that signal loss is due to chemical degradation, not sample precipitation.

Protocol 2: RP-HPLC for Thermodynamic Equilibrium Determination

This protocol quantifies the final thermodynamic ratio of the degradation products and diastereomers 4.

  • Incubation & Quenching: Incubate a 10 mM solution of the compound in 50 mM HEPES buffer (pH 7.5) at 40°C. At specific time points, extract a 50 µL aliquot and immediately quench by adding 50 µL of 1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0.

  • Derivatization: Neutralize the quenched aliquot and mix with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate buffer (pH 9.5) for exactly 5 minutes prior to injection.

  • Analysis: Analyze via RP-HPLC on an achiral C18 column, monitoring at 340 nm.

  • Causality & Validation: The TFA quench is critical; it instantly protonates the amine and carboxylate, freezing the thermodynamic state and preventing further retro-aldol cleavage during sample handling. OPA reacts with primary amines, and NAC provides a chiral center, creating diastereomeric isoindoles. This allows the baseline resolution of all four stereoisomers on a standard achiral column without the need for expensive chiral stationary phases.

Workflow S1 Sample Prep (Internal Std Added) S2 Thermal Incubation S1->S2 S3 TFA Quench (pH 2.0) S2->S3 Freeze Equilibrium M1 1H-NMR (D2O) S3->M1 M2 OPA/NAC + RP-HPLC S3->M2 D1 Enolization Rate M1->D1 D2 Thermodynamic Ratio M2->D2

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

The thermodynamic behavior of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid can be summarized by its kinetic barriers and equilibrium states across different pH environments.

Table 1: Thermodynamic Parameters of Degradation Pathways (Aqueous, 37°C)

Degradation PathwayApparent Activation Energy ( Ea​ )Equilibrium Constant ( Keq​ )Dominant pH RangePrimary Product(s)
Retro-Aldol Cleavage ~85 kJ/mol (pH 7.4) Keq​≫1 (Favors cleavage)pH > 8.5Glycine, 2-Methoxybenzaldehyde
C α -Epimerization ~65 kJ/mol (pH 7.4)~1.2 (threo favored)pH 6.0 - 8.5Diastereomeric Mixture

Table 2: pH-Dependent Half-Life ( t1/2​ ) Profile (Aqueous, 37°C)

Solution pHEstimated Half-Life ( t1/2​ )Primary Degradant ObservedMechanistic Driver
pH 2.0 > 14 DaysNegligibleFull protonation stabilizes C α -C β bond.
pH 7.4 ~ 72 HoursEpimers & Cleavage ProductsZwitterionic state allows slow enolization.
pH 10.0 < 4 Hours2-MethoxybenzaldehydeBase-catalyzed C β -OH deprotonation drives rapid scission.

References

  • Fesko, K. (2019). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Bioengineering and Biotechnology.[Link]

  • Gruber, C., et al. (2013). Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support. Journal of Flow Chemistry.[Link]

  • Jones, C., et al. (2022). Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity. Molecules.[Link]

  • Buller, A., et al. (2021). Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. ChemBioChem.[Link]

Sources

Exploratory

An In-depth Technical Guide on the Biosynthetic Pathways and Metabolic Fate of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

Abstract Non-proteinogenic amino acids (NpAAs) represent a vast and largely untapped reservoir of chemical diversity with significant potential in drug discovery and synthetic biology.[1][2] This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Non-proteinogenic amino acids (NpAAs) represent a vast and largely untapped reservoir of chemical diversity with significant potential in drug discovery and synthetic biology.[1][2] This guide provides a comprehensive technical overview of the putative biosynthetic pathways and predicted metabolic fate of a specific NpAA, 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid. By dissecting the probable enzymatic logic and leveraging established metabolic principles for analogous structures, we offer a robust framework for researchers, scientists, and drug development professionals. This document details the likely origins from primary metabolism, key enzymatic transformations, and probable catabolic routes. Furthermore, it furnishes detailed, field-proven experimental protocols to validate these hypotheses, empowering researchers to elucidate the complete biochemical journey of this and similar novel molecules.

Introduction: The Significance of Novel Amino Acid Scaffolds

The 22 proteinogenic amino acids form the fundamental alphabet of life, yet nature's full chemical vocabulary is far more extensive. Non-proteinogenic amino acids, numbering in the hundreds, are specialized metabolites that often confer unique biological activities to the natural products they are incorporated into, from antibiotics to cytostatics.[3][4] The compound 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is a β-hydroxylated α-amino acid, a structural motif present in numerous biologically active natural products, including the vancomycin family of antibiotics and the anticancer agent taxol.[5][6] Understanding the biosynthesis and metabolic stability of such molecules is paramount for their exploitation as pharmaceutical leads or their production via engineered biological systems. The methoxy-substituted phenyl ring, in particular, presents an interesting subject for metabolic study, as O-methylation is a common biochemical modification, and its subsequent demethylation is a critical step in xenobiotic metabolism.

This guide will first propose a plausible biosynthetic pathway, drawing parallels from the well-characterized phenylpropanoid and related amino acid biosynthetic pathways.[7][8] Subsequently, a predicted metabolic fate will be outlined, based on known enzymatic degradation pathways for aromatic and methoxylated compounds.[9][10][11] The final and most critical section provides detailed experimental workflows designed to systematically investigate and validate these theoretical pathways.

Proposed Biosynthetic Pathway

The biosynthesis of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is hypothesized to originate from the primary metabolic pathway for aromatic amino acids, the Shikimate Pathway, which produces L-phenylalanine.[] The subsequent modifications likely proceed through a series of enzymatic steps common in secondary metabolism.

Precursor: L-Phenylalanine Key Transformations:

  • Aromatic Hydroxylation (ortho-position): Introduction of a hydroxyl group at the C2 position of the phenyl ring.

  • O-Methylation: Methylation of the newly introduced hydroxyl group.

  • Side-Chain Hydroxylation (β-position): Introduction of a hydroxyl group on the β-carbon of the propanoic acid side chain.

  • Amination (α-position): While the precursor is an amino acid, if the pathway proceeds through an intermediate like a phenylpyruvate derivative, a final transamination step would be required. However, a more direct pathway from a modified phenylalanine is also plausible.

A plausible enzymatic sequence is detailed below:

  • Step 1: Phenylalanine to Cinnamic Acid. The pathway likely begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid. This is the committed step that diverts carbon from primary to secondary phenylpropanoid metabolism.[8][13]

  • Step 2: Cinnamic Acid to 2-Coumaric Acid. A Cinnamate 2-Hydroxylase (C2H) , a type of cytochrome P450 monooxygenase, would catalyze the ortho-hydroxylation of the phenyl ring to yield 2-coumaric acid.

  • Step 3: 2-Coumaric Acid to 2-Methoxycinnamic Acid. An O-methyltransferase (OMT) would then transfer a methyl group from S-adenosyl-L-methionine (SAM) to the 2-hydroxyl group, forming 2-methoxycinnamic acid.

  • Step 4: Hydration of the Double Bond. The double bond of the cinnamic acid derivative is hydrated to form 3-hydroxy-3-(2-methoxyphenyl)propanoic acid. This reaction is analogous to steps in fatty acid metabolism.[14]

  • Step 5: Oxidation and Transamination. The hydroxyl group at the α-position could be oxidized to a keto group, forming 2-keto-3-hydroxy-3-(2-methoxyphenyl)propanoic acid. A subsequent transamination reaction, catalyzed by a transaminase with an amino donor like glutamate or alanine, would yield the final product, 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid.[15]

An alternative, more direct route could involve the direct hydroxylation and methylation of L-phenylalanine itself, followed by β-hydroxylation of the side chain, though this is less commonly documented for this class of modifications.

Biosynthetic Pathway cluster_0 Primary Metabolism cluster_1 Proposed Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L_Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL 2_Coumaric_Acid 2_Coumaric_Acid Cinnamic_Acid->2_Coumaric_Acid C2H (P450) 2_Methoxycinnamic_Acid 2_Methoxycinnamic_Acid 2_Coumaric_Acid->2_Methoxycinnamic_Acid OMT Hydrated_Intermediate 3-hydroxy-3-(2-methoxyphenyl) propanoic acid 2_Methoxycinnamic_Acid->Hydrated_Intermediate Hydratase Keto_Acid 2-keto-3-hydroxy-3-(2-methoxyphenyl) propanoic acid Hydrated_Intermediate->Keto_Acid Dehydrogenase Final_Product 2-amino-3-hydroxy-3- (2-methoxyphenyl)propanoic acid Keto_Acid->Final_Product Transaminase

Caption: Proposed biosynthetic pathway from L-phenylalanine.

Predicted Metabolic Fate

The metabolic fate of a xenobiotic or a novel metabolite is governed by a series of enzymatic reactions designed to increase water solubility and facilitate excretion. For 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, the key metabolic transformations are predicted to be O-demethylation, deamination, and potential conjugation reactions.

Key Predicted Metabolic Reactions:

  • Phase I Metabolism:

    • O-Demethylation: The 2-methoxy group is a prime target for cytochrome P450 enzymes (CYPs), which would remove the methyl group to form a catechol-like intermediate, 2-amino-3-hydroxy-3-(2,X-dihydroxyphenyl)propanoic acid. This is a common fate for methoxylated aromatic compounds.[10][11]

    • Deamination: The α-amino group can be removed through oxidative deamination, catalyzed by enzymes like amino acid oxidases or through transamination, converting the amino acid back into its corresponding α-keto acid.[9]

    • Oxidation: The β-hydroxyl group could be oxidized to a ketone.

  • Phase II Metabolism:

    • Glucuronidation/Sulfation: The hydroxyl groups (both on the ring following demethylation and on the side chain) are susceptible to conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs). These conjugation reactions dramatically increase water solubility and facilitate renal or biliary excretion.[16]

A likely sequence of metabolic degradation would begin with O-demethylation, followed by deamination and subsequent ring cleavage or conjugation and excretion.

Metabolic Fate cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent_Compound 2-amino-3-hydroxy-3- (2-methoxyphenyl)propanoic acid Demethylated O-Demethylated Metabolite (Dihydroxy-phenyl) Parent_Compound->Demethylated CYP450 (O-Demethylation) Deaminated α-Keto Acid Metabolite Parent_Compound->Deaminated Deaminase/ Transaminase Conjugated Glucuronide or Sulfate Conjugates Demethylated->Conjugated UGTs/SULTs Excretion Excretion (Urine/Bile) Deaminated->Excretion Conjugated->Excretion

Caption: Predicted metabolic fate of the target compound.

Experimental Validation Protocols

The following protocols provide a framework for the systematic validation of the proposed biosynthetic and metabolic pathways.

Protocol 1: Elucidation of Biosynthetic Precursors via Isotopic Labeling

Objective: To determine the primary metabolic precursor of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid in a producing organism (e.g., a plant or microorganism).

Methodology:

  • Culture Preparation: Grow the producing organism in a defined minimal medium.

  • Precursor Feeding: Supplement parallel cultures with stable isotope-labeled potential precursors. A common choice would be ¹³C-labeled L-phenylalanine (U-¹³C₉, ¹⁵N).

  • Incubation: Allow the organism to grow for a period sufficient for the synthesis of the target compound.

  • Extraction: Harvest the biomass or culture medium and perform a targeted extraction of the amino acid fraction.

  • LC-MS Analysis: Analyze the extract using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Compare the mass spectrum of the target compound from the labeled experiment to a non-labeled control. An increase in mass corresponding to the incorporation of the ¹³C and ¹⁵N atoms from L-phenylalanine will confirm it as the precursor.

Data Interpretation Table:

Labeled PrecursorExpected Mass Shift (Da)Observed Mass Shift (Da)Conclusion
U-¹³C₉, ¹⁵N-L-Phenylalanine+10 (from C₉H₁₁NO₃ to ¹³C₉H₁₁¹⁵NO₃)Experimental ResultPrecursor confirmed/refuted
Control (Unlabeled)00Baseline
Protocol 2: In Vitro Enzyme Assays for Pathway Reconstruction

Objective: To identify and characterize the specific enzymes responsible for the key transformations (e.g., hydroxylation, methylation).

Methodology:

  • Protein Extraction: Prepare a cell-free protein extract from the producing organism grown under conditions that favor the production of the target compound.

  • Substrate Incubation: In separate reaction vessels, incubate the protein extract with a hypothesized substrate (e.g., cinnamic acid for C2H activity, or 2-coumaric acid for OMT activity).

  • Cofactor Addition: Supplement the reactions with necessary cofactors (e.g., NADPH for P450s, S-adenosyl-L-methionine for OMTs).

  • Reaction Quenching & Analysis: After incubation, stop the reactions (e.g., with acid or organic solvent) and analyze the mixture by HPLC or LC-MS for the formation of the expected product.

  • Enzyme Purification (Optional): If activity is detected, the responsible enzyme can be purified using chromatographic techniques for detailed kinetic characterization.

Experimental Workflow Diagram:

Enzyme Assay Workflow A Prepare Cell-Free Protein Extract B Incubate Extract with Substrate + Cofactors A->B C Quench Reaction B->C D Analyze by LC-MS/ HPLC for Product C->D E Activity Detected? D->E F Purify Active Enzyme (Chromatography) E->F Yes stop End E->stop No G Kinetic Characterization F->G

Caption: Workflow for in vitro enzyme activity screening.

Protocol 3: Metabolic Fate Analysis using Liver Microsomes or Hepatocytes

Objective: To identify the major Phase I and Phase II metabolites of the target compound.

Methodology:

  • System Preparation: Use either pooled human liver microsomes (for Phase I) or cultured primary hepatocytes (for Phase I and II).

  • Incubation: Incubate the target compound with the prepared biological system. For microsomes, add an NADPH-regenerating system. For hepatocytes, use a suitable culture medium.

  • Time-Course Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolite Extraction: Quench the reaction (e.g., with cold acetonitrile) and extract the metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution LC-MS/MS. Use data-dependent acquisition to collect fragmentation spectra of potential metabolites.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass and fragmentation patterns to the parent compound and predicted structures (e.g., mass shift of -14 Da for O-demethylation, +176 Da for glucuronidation).

Quantitative Data Summary Table:

Time (min)Parent Compound (%)O-Demethylated Metabolite (%)Glucuronide Conjugate (%)
010000
15Experimental ResultExperimental ResultExperimental Result
30Experimental ResultExperimental ResultExperimental Result
60Experimental ResultExperimental ResultExperimental Result
120Experimental ResultExperimental ResultExperimental Result

Conclusion

The study of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid offers a compelling case for the exploration of novel biochemical space. While direct evidence for its biosynthesis and metabolism is not yet established, a robust and testable hypothesis can be constructed based on decades of research into phenylpropanoid biosynthesis and xenobiotic metabolism. The proposed pathways in this guide, originating from L-phenylalanine and culminating in conjugated excretable forms, provide a logical starting point. The detailed experimental protocols herein offer a clear and actionable strategy for researchers to rigorously test these hypotheses, identify the specific enzymatic players, and fully elucidate the life cycle of this intriguing molecule. Such knowledge is fundamental to unlocking its potential in pharmacology and biotechnology.

References

  • Zhang, W., & Li, Y. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(2), 1-47. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00426]
  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. [URL: https://bio.libretexts.org/Bookshelves/Biochemistry/Biochemistry_Free_and_Easy_(Ahern_and_Rajagopal)/18%3A_Metabolism_of_Nitrogen/18.
  • Zeng, X., et al. (2014). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. The ISME Journal, 9(4), 976-987. [URL: https://pubmed.ncbi.nlm.nih.gov/25500742/]
  • Zeng, X., et al. (2014). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Anaerobic-degradation-of-aromatic-amino-acids-by-Zeng-Birch/e9f9c7e8d3e9b7a3a3a4c0e6e8e2d4c0b6b2a0c7]
  • Zhang, W., & Li, Y. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31868887/]
  • Pirie, E., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2024.1458428/full]
  • Pirie, E., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11462005/]
  • Liao, M.D., et al. (2020). Editorial: Aromatic Amino Acid Metabolism. Frontiers in Molecular Biosciences, 7. [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2020.627284/full]
  • Unknown Author. Biosynthesis of non essential amino acids. Source Not Specified.
  • Blasche, S., et al. (2013). Degradation of aromatic amino acids as indicated by transcriptome and metabolome data. ResearchGate. [URL: https://www.researchgate.
  • Jez, J. M., et al. (2007). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835940/]
  • Ferrer, J.L., et al. (2008). Structure–function relationships in plant phenylpropanoid biosynthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835940/]
  • Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3253672/]
  • Wang, J., et al. (2022). Versatile CYP98A enzymes catalyse meta‐hydroxylation reveals diversity of salvianolic acids biosynthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9384755/]
  • Carmo, H., et al. (2006). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. [URL: https://www.researchgate.
  • Yun, J., & Kim, Y. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1041-1053. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/np/c4np00013e]
  • Taylor & Francis Online. Phenylpropanoid biosynthesis – Knowledge and References. [URL: https://www.tandfonline.com/doi/full/10.1080/14786419.2018.1478641]
  • Wikipedia. (n.d.). 2C-B. [URL: https://en.wikipedia.org/wiki/2C-B]
  • Leber, E., et al. (2015). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/281481512_The_Conversion_of_L-Phenylalanine_to_S-2-Hydroxy-3-phenylpropanoic_Acid_A_Simple_Visual_Example_of_a_Stereospecific_SN2_Reaction]
  • Baillie, T. A., et al. (1977). Studies on the metabolic fate of 3-methoxy-4-hydroxyphenylethylene glycol (MHPG) in man. British Journal of Pharmacology, 60(2), 280P. [URL: https://pubmed.ncbi.nlm.nih.gov/880449/]
  • Coutts, R. T., et al. (1972). The Identification of Four Metabolic Products after Incubation of p-Methoxyamphetamine with Liver Preparations of Various. Xenobiotica, 2(4), 359-367. [URL: https://www.tandfonline.com/doi/abs/10.3109/00498257209053139]
  • Pseudomonas aeruginosa Metabolome Database. (2018). 3-methoxy-4-hydroxyphenylglycolaldehyde (PAMDB120374). [URL: https://www.pa-meg.org/metabolites/PAMDB120374]
  • Sapphire Bioscience. (n.d.). 2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid. [URL: https://www.sapphirebioscience.com/2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic-acid]
  • Molbase. (n.d.). 2-AMINO-3-HYDROXY-3-PHENYLPROPANOIC ACID | CAS 332383-91-2. [URL: https://www.molbase.com/en/cas-332383-91-2.html]
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-3-hydroxy-3-phenylpropanoic acid | CAS 7695-56-9. [URL: https://www.scbt.com/p/2-amino-3-hydroxy-3-phenylpropanoic-acid-7695-56-9]
  • Sigma-Aldrich. (n.d.). 2-amino-3-hydroxy-3-phenylpropanoic acid | 69-96-5. [URL: https://www.sigmaaldrich.com/US/en/product/kk/ss3359]
  • BOC Sciences. (2026, March 17). Phenylalanine: Structure, Biosynthesis, Fermentation and Applications. [URL: https://www.bocsci.
  • Leonhardt, S. A., et al. (2000). 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. Planta, 212(1), 119-126. [URL: https://pubmed.ncbi.nlm.nih.gov/11216560/]
  • PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15594562]
  • MedChemExpress. (n.d.). 2-Amino-3-methoxypropanoic acid. [URL: https://www.medchemexpress.com/2-amino-3-methoxypropanoic-acid.html]
  • Collet, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11079979/]
  • Reddy, P. V., & Reddy, G. V. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2634262/]
  • Koga, T., et al. (2025). Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevated Ca2+ Release from the Endoplasmic Reticulum in HUVECs. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c09015]
  • Simson Pharma Limited. (n.d.). 2-amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [URL: https://www.simsonpharma.com/product/c720000c/2-amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic-acid]
  • Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21246. [URL: https://www.
  • NextSDS. (n.d.). 2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride — Chemical Substance Information. [URL: https://www.nextsds.com/substance/2803855-99-2]
  • Collet, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2346747]
  • Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38042978/]
  • MilliporeSigma. (n.d.). (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9c023a5d]

Sources

Protocols & Analytical Methods

Method

protocol for enantioselective synthesis of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

Application Note: Enantioselective Synthesis of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid Audience: Researchers, scientists, and drug development professionals. Strategic Overview & Mechanistic Rationale The ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Strategic Overview & Mechanistic Rationale

The target molecule, 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as 3-(2-methoxyphenyl)serine), belongs to the highly valuable class of β-hydroxy-α-amino acids. These motifs are critical structural components in complex cyclodepsipeptides, antibiotics, and active pharmaceutical ingredients[1]. Constructing the contiguous chiral centers at the α- and β-carbons requires robust stereocontrol.

To achieve this, we outline two orthogonal, field-proven methodologies:

  • Chemocatalytic Asymmetric Aldol Reaction : Utilizing a chiral Ni(II) complex (the Belokon method) for highly predictable diastereo- and enantioselectivity[2][3].

  • Biocatalytic Dynamic Kinetic Resolution : A green, enzymatic route employing Pyridoxal 5'-phosphate (PLP)-dependent L-threonine aldolase[4][5].

Chemocatalytic Workflow: The Belokon Protocol

Expertise & Experience (Causality): The Belokon method relies on the Ni(II) complex of a Schiff base derived from glycine and the chiral auxiliary (S)-BPB (2-[N-(N-benzylprolyl)amino]benzophenone). The Ni(II) ion serves a dual purpose: it significantly lowers the pKa of the glycine α-protons, allowing for enolate formation under mild basic conditions, and it provides a rigid, square-planar geometry[3]. This rigidity forces the incoming electrophile (2-methoxybenzaldehyde) to approach exclusively from the less sterically hindered face, dictated by the benzylprolyl moiety, ensuring exceptional syn or anti selectivity depending on the base and solvent environment[2].

Step-by-Step Methodology:

  • Enolate Generation: Suspend 1.0 equivalent of the Ni(II)-(S)-BPB-Gly complex in anhydrous methanol. Add 1.5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Self-Validation: The solution will transition to a deep red/orange hue within minutes, confirming the formation of the active enolate.

  • Aldol Addition: Dropwise add 1.2 equivalents of 2-methoxybenzaldehyde. Stir the reaction at ambient temperature for 12–24 hours. Monitor via TLC (SiO₂ stationary phase, CHCl₃/Acetone mobile phase) until the starting Ni(II) complex is fully consumed.

  • Complex Isolation: Pour the mixture into 5% aqueous acetic acid to quench the reaction. Extract the resulting diastereomerically pure Ni(II) aldol complex with dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Disassembly & Auxiliary Recovery: To liberate the free amino acid, dissolve the complex in methanol and add 3 N HCl. Heat to 70°C for 2 hours. The acidic conditions hydrolyze the Schiff base, releasing the target amino acid, recovering the (S)-BPB auxiliary, and precipitating Ni(II) salts[3].

  • Purification: Extract the aqueous layer with DCM to recover the (S)-BPB auxiliary (>95% recovery expected). Pass the aqueous phase through a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8). Elute with 5% aqueous ammonia to yield the pure (2S,3R)-2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid.

Belokon N1 Glycine + (S)-BPB + Ni(II) N2 Ni(II)-(S)-BPB-Gly Complex (Stable Precursor) N1->N2 N3 Base (DBU/NaOH) Enolate Formation N2->N3 N4 Aldol Addition + 2-Methoxybenzaldehyde N3->N4 Stereofacial Control N5 Acidic Hydrolysis (HCl) N4->N5 N6 (2S,3R)-2-Amino-3-hydroxy-3- (2-methoxyphenyl)propanoic acid N5->N6 N7 Recovered (S)-BPB Auxiliary N5->N7

Chemocatalytic workflow for Belokon asymmetric aldol synthesis of β-hydroxy-α-amino acids.

Biocatalytic Workflow: L-Threonine Aldolase

Expertise & Experience (Causality): Pyridoxal 5'-phosphate (PLP)-dependent aldolases, specifically L-threonine aldolase (LTA, EC 4.1.2.49), catalyze the reversible aldol addition of glycine to aldehydes[5]. The enzyme forms an internal aldimine with PLP, which then transaldiminates with glycine to form a reactive enamine. The active site architecture strictly dictates the si or re face attack on 2-methoxybenzaldehyde, yielding the target amino acid with high stereofidelity[4]. Because the reaction is thermodynamically controlled and reversible, an excess of glycine is employed to drive the equilibrium toward product formation[6].

Step-by-Step Methodology:

  • Reaction Matrix Preparation: Prepare a 50 mM HEPES buffer (pH 7.5) containing 0.1 mM PLP to ensure cofactor saturation within the enzyme active site.

  • Substrate Loading: Dissolve glycine (500 mM, 10-fold excess) in the buffer. Add 2-methoxybenzaldehyde (50 mM).

    • Self-Validation: Due to the hydrophobicity of the aldehyde, use 10% v/v DMSO as a co-solvent. The solution must remain a homogeneous dispersion to prevent enzyme denaturation at phase boundaries.

  • Enzymatic Catalysis: Introduce purified L-threonine aldolase (e.g., from Aeromonas jandaei) at a loading of 5–10 U/mL[4][6]. Incubate the mixture at 30°C with gentle orbital shaking (150 rpm) for 24–48 hours.

  • In-Process Monitoring: Periodically sample the reaction. Quench aliquots with 1% TFA and analyze via reverse-phase HPLC (C18 column, UV detection at 254 nm) to track the conversion of 2-methoxybenzaldehyde.

  • Termination and Isolation: Terminate the reaction by heating to 80°C for 10 minutes to denature the enzyme. Centrifuge at 10,000 x g to remove precipitated proteins. Isolate the target amino acid using preparative HPLC or ion-exchange chromatography.

LTA_Pathway N1 Glycine + PLP Cofactor N2 PLP-Glycine Schiff Base (Internal Aldimine) N1->N2 N3 L-Threonine Aldolase (LTA) Active Site Enamine N2->N3 N4 C-C Bond Formation + 2-Methoxybenzaldehyde N3->N4 Aldol Addition N5 Enzyme-Product Complex N4->N5 N5->N3 PLP Recycling N6 Target Amino Acid (Stereoselective Release) N5->N6

Biocatalytic PLP-dependent L-threonine aldolase pathway for stereoselective C-C bond formation.

Quantitative Data Summary

ParameterChemocatalytic (Belokon Ni-Complex)Biocatalytic (L-Threonine Aldolase)
Typical Yield 85 – 92% (after disassembly)55 – 65% (equilibrium limited)
Diastereomeric Excess (de) > 98% (syn or anti tunable by base)80 – 90% (enzyme-dependent)
Enantiomeric Excess (ee) > 99%> 99% (strictly L-configuration)
Reaction Time 12 – 24 hours24 – 48 hours
Scalability High (Multi-gram to kilogram scale)Moderate (Requires enzyme engineering for scale)
Environmental Impact Moderate (Requires metal and auxiliary recycling)Low (Aqueous conditions, renewable catalyst)

References

  • Asymmetric Synthesis of β-Hydroxy-α-amino Acids Source: ResearchGate 1

  • ChemInform Abstract: A New Synthesis of Enantiomerically Pure syn-(S)-β-Hydroxy-α-amino Acids via Asymmetric Aldol Reactions Source: ResearchGate 2

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature Source: NIH / PMC 3

  • Information on EC 4.1.2.49 - L-allo-threonine aldolase Source: BRENDA Enzyme Database 4

  • Reference to 4.1.2.49; Id = 770834 Source: BRENDA Enzyme Database 6

  • C−C Bond-Forming Lyases in Organic Synthesis | Chemical Reviews Source: ACS Publications 5

Sources

Application

Application Note: 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid as a Chiral Building Block in Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Insights The integration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Insights

The integration of non-canonical β -hydroxy- α -amino acids into peptide backbones is a critical strategy in the development of modern therapeutics, peptidomimetics, and natural product analogs[1]. 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (a derivative of 3-phenylserine) represents a highly specialized chiral building block. Its unique structural features—comprising two adjacent stereocenters (C α and C β ), a β -hydroxyl group, and an electron-rich, sterically demanding 2-methoxyphenyl ring—endow resulting peptides with enhanced proteolytic stability and rigidified secondary structures.

The Causality of Chemical Behavior

Working with this building block requires overcoming specific mechanistic hurdles:

  • Steric Hindrance: The bulky 2-methoxyphenyl group at the β -position severely restricts the conformational freedom of the α -amine and α -carboxylate. This necessitates the use of highly reactive coupling reagents (e.g., HATU) to prevent incomplete acylations.

  • Propensity for Dehydration: Under standard basic conditions (e.g., prolonged exposure to piperidine during Fmoc Solid-Phase Peptide Synthesis), unprotected β -hydroxy amino acids are highly susceptible to E1cB elimination, yielding dehydroamino acids ( Δ AAs)[2].

  • Oxazolidinone Formation: During carboxyl activation, the unprotected β -hydroxyl can attack the activated carbonyl, forming a stable 5-membered oxazolidinone ring, effectively terminating peptide elongation.

To mitigate these issues, an orthogonal protection strategy utilizing Fmoc for the α -amine and TBS (tert-butyldimethylsilyl) for the β -hydroxyl is strictly required before incorporation into the peptide chain[3].

Physicochemical Properties & Data

The following table summarizes the key physicochemical parameters of the unprotected building block to guide solvent selection and handling.

PropertyValue / Description
IUPAC Name 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid
Molecular Formula C 10​ H 13​ NO 4​
Molecular Weight 211.22 g/mol
Stereocenters 2 (C α , C β ); 4 possible stereoisomers (syn/anti pairs)
Solubility (Unprotected) Soluble in aqueous acidic/basic solutions, DMSO, DMF. Insoluble in non-polar organics (Hexane, DCM).
Solubility (Fmoc/TBS protected) Highly soluble in DCM, DMF, NMP, THF.
Isoelectric Point (pI) ~5.6 (Estimated)
Primary Application Synthesis of depsipeptides, glycopeptide antibiotics (e.g., vancomycin analogs), and marine NRPs[4].

Synthetic Workflow & Signaling Pathway

The following diagram illustrates the logical workflow for preparing and incorporating this building block into a growing peptide chain, highlighting the critical points of chemical intervention.

PeptideSynthesis A 2-amino-3-hydroxy-3- (2-methoxyphenyl)propanoic acid (Unprotected) B Fmoc Protection Reagent: Fmoc-OSu, Na2CO3 Purpose: α-Amine Masking A->B Step 1 C β-OH Protection Reagent: TBS-Cl, Imidazole Purpose: Prevent Oxazolidinone B->C Step 2 D Fmoc-AA(TBS)-OH (Fully Protected Building Block) C->D Isolation E Solid-Phase Coupling Reagent: HATU, DIPEA, Resin Purpose: Peptide Elongation D->E SPPS F Fmoc Deprotection Reagent: 20% Piperidine in DMF Caution: Monitor for Dehydration E->F Elongation F->E Next AA G Global Cleavage Reagent: TFA/TIPS/H2O (95:2.5:2.5) Purpose: Resin & TBS Removal F->G Final Step H Purified Target Peptide (LC-MS Verified) G->H Cleavage & HPLC

Caption: Workflow for the orthogonal protection and solid-phase peptide synthesis (SPPS) incorporation of 3-(2-methoxyphenyl)serine.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure causality between the chemical step and the desired outcome.

Protocol A: Preparation of Fmoc-AA(TBS)-OH

Objective: Mask the reactive functional groups to prevent side reactions during SPPS[3]. Causality Note: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of Fmoc-dipeptide oligomers. TBS is chosen over a standard tert-butyl ether because the steric bulk of the 2-methoxyphenyl group severely hinders acid-catalyzed tert-butyl etherification.

Step-by-Step Methodology:

  • Fmoc Protection:

    • Dissolve 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (10 mmol) in 10% aqueous Na 2​ CO 3​ (25 mL) and Dioxane (25 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Fmoc-OSu (11 mmol) portion-wise over 30 minutes.

    • Stir at room temperature for 12 hours.

    • Validation: Monitor by LC-MS. The mass of the intermediate should reflect[M+H] + = 434.1.

    • Acidify to pH 2 using 1M HCl and extract with Ethyl Acetate (3 x 50 mL). Dry over Na 2​ SO 4​ and concentrate.

  • TBS Protection of β -Hydroxyl:

    • Dissolve the crude Fmoc-protected amino acid in anhydrous DMF (30 mL) under an inert Argon atmosphere.

    • Add Imidazole (40 mmol) followed by TBS-Cl (25 mmol).

    • Causality Note: A large excess of TBS-Cl is required due to the steric hindrance of the adjacent 2-methoxyphenyl group.

    • Stir at 35 °C for 24 hours.

    • Validation: Check via TLC (Hexane:EtOAc, 7:3). The highly polar starting material will convert to a significantly less polar spot.

  • Hydrolysis of Silyl Ester:

    • Since TBS-Cl will also silylate the carboxylic acid, add Methanol (10 mL) and K 2​ CO 3​ (10 mmol) to selectively hydrolyze the TBS-ester back to the free carboxylic acid while leaving the β -TBS ether intact.

    • Stir for 2 hours, acidify to pH 3, extract with DCM, and purify via flash chromatography to yield pure Fmoc-AA(TBS)-OH.

Protocol B: Solid-Phase Peptide Coupling

Objective: Couple the sterically hindered building block to the resin-bound peptide.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-deprotected peptide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Pre-Activation:

    • In a separate vial, dissolve Fmoc-AA(TBS)-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in minimal DMF (2 mL).

    • Causality Note: HATU is strictly required. Standard DIC/HOBt will fail to achieve >50% conversion due to the massive steric bulk of the β -aryl group. The slight under-stoichiometry of HATU prevents capping of the resin by unreacted uronium species.

    • Add DIPEA (0.8 mmol, 8 eq) and activate for exactly 2 minutes (solution turns yellow).

  • Coupling:

    • Add the activated mixture to the resin. Shake at room temperature for 3 hours.

    • Validation: Perform a Kaiser test. If a slight blue color persists, repeat the coupling step with a fresh batch of activated amino acid.

Protocol C: Cleavage and Global Deprotection

Objective: Cleave the peptide from the resin and remove the TBS protecting group simultaneously.

Step-by-Step Methodology:

  • Cleavage Cocktail Preparation: Prepare a mixture of TFA / TIPS / H 2​ O (95 : 2.5 : 2.5 v/v/v).

    • Causality Note: Triisopropylsilane (TIPS) is a mandatory carbocation scavenger. Without it, the highly electron-rich 2-methoxyphenyl ring will undergo electrophilic aromatic substitution by the cleaved tert-butyl or silyl cations.

  • Reaction: Add 3 mL of the cocktail to the resin. Shake for 2.5 hours at room temperature.

  • Precipitation: Filter the resin and drop the cleavage filtrate into 30 mL of ice-cold diethyl ether. Centrifuge to pellet the peptide.

  • Validation: Analyze the crude peptide via RP-HPLC and LC-MS to confirm the loss of the TBS group (-114 Da) and the absence of dehydration products (-18 Da)[5].

Troubleshooting & Optimization

Observed IssueMechanistic CauseRecommended Optimization
Formation of Dehydroamino Acid ( Δ AA) Base-catalyzed E1cB elimination during Fmoc deprotection (loss of the β -hydroxyl/TBS)[2].Reduce Fmoc deprotection time to 2 x 3 minutes. Alternatively, use 1% DBU in DMF instead of 20% Piperidine.
Epimerization at C α Over-activation leading to oxazolone formation, which readily enolizes and loses stereochemical integrity.Maintain pre-activation temperatures below 10 °C. Consider switching from DIPEA to the less basic TMP (2,4,6-collidine) during coupling.
Incomplete Coupling of the Next Amino Acid The Fmoc-deprotected α -amine of the 3-(2-methoxyphenyl)serine residue is sterically shielded.Use symmetric anhydrides or highly reactive acid fluorides for the subsequent amino acid coupling step.

References

  • Total Synthesis and Structural Establishment/Revision of Antibiotics A54145 Source: ACS Publications URL:[Link]

  • Nonribosomal Peptides from Marine Microbes and Their Antimicrobial and Anticancer Potential Source: PMC (NIH) URL:[Link]

  • In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers Source: R Discovery URL:[Link]

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous L-threonine transaldolase ObiH Source: ResearchGate URL:[Link]

  • PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids Source: Beilstein-Institut URL:[Link]

Sources

Method

Application Note: Enzymatic Resolution Strategies for 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid

Executive Summary & Scientific Rationale The compound 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (often referred to as o-methoxyphenylserine) is a highly valuable β -hydroxy- α -amino acid. It serves as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (often referred to as o-methoxyphenylserine) is a highly valuable β -hydroxy- α -amino acid. It serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including catecholamine analogs (e.g., Droxidopa) and broad-spectrum antibiotics[1].

Because this molecule possesses two adjacent stereocenters (C α and C β ), it exists as threo and erythro diastereomers. Standard chemical syntheses (such as the base-catalyzed aldol condensation of glycine with 2-methoxybenzaldehyde) typically yield a racemic mixture of the threo diastereomer. Traditional chemical resolution via diastereomeric salt formation (e.g., using quinine or ephedrine) is often plagued by poor yields, extensive solvent use, and the need for multiple recrystallizations[1].

Enzymatic kinetic resolution offers a thermodynamically favorable, highly enantioselective, and green alternative. As a Senior Application Scientist, I have structured this protocol guide to detail three field-proven enzymatic pathways for resolving this racemic mixture: Aminoacylase-mediated hydrolysis , Threonine Aldolase retro-aldol cleavage , and Protease/Lipase-catalyzed ester hydrolysis . Each method is designed as a self-validating system, incorporating in-process controls to ensure high enantiomeric excess (>99% ee).

Method A: L-Aminoacylase-Mediated Resolution of N-Acetyl Derivatives

Mechanistic Causality

Aminoacylases (EC 3.5.1.14) specifically hydrolyze the amide bond of N-acyl-L-amino acids. By converting the racemic threo-2-methoxyphenylserine into its N-acetyl derivative, we create a substrate where L-aminoacylase from Aspergillus sp. can selectively liberate the free L-amino acid, leaving the D-N-acetyl derivative completely intact[1].

A critical experimental choice in this protocol is the addition of Cobalt(II) ions (Co 2+ ). L-aminoacylase is a metalloenzyme; the addition of CoCl 2​ acts as an essential activator that stabilizes the transition state of the enzyme-substrate complex, drastically reducing reaction time and preventing enzyme deactivation during the extended incubation required for sterically hindered phenylserine derivatives[1].

G Racemic Racemic threo N-Acetyl Derivative Acylase L-Aminoacylase + Co2+ Cofactor Racemic->Acylase pH 7.5, 37°C L_AA L-threo-Amino Acid (Aqueous Soluble) Acylase->L_AA Hydrolyzed D_Ac D-threo-N-Acetyl (Organic Soluble) Acylase->D_Ac Unreacted

Fig 1: L-Aminoacylase kinetic resolution workflow and phase separation.

Step-by-Step Protocol

1. Substrate Preparation (N-Acetylation):

  • Suspend 100 mmol of racemic threo-2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid in 100 mL of 2M NaOH.

  • Dropwise add 120 mmol of acetic anhydride while maintaining the pH at 9.0 using a pH stat (addition of 2M NaOH).

  • Acidify to pH 2.0 with concentrated HCl to precipitate the racemic N-acetyl derivative. Filter and dry.

2. Enzymatic Resolution:

  • Dissolve 50 mmol of the racemic N-acetyl derivative in 200 mL of 0.1 M phosphate buffer (pH 7.5).

  • Causality Check: Add 1 mM CoCl 2​ . This trace metal is mandatory for optimal acylase activity on bulky aromatic substrates[1].

  • Add 500 mg of L-Aminoacylase (from Aspergillus sp.).

  • Incubate at 37°C with gentle orbital shaking (150 rpm).

3. Self-Validating In-Process Control:

  • Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when exactly 50% conversion is reached (typically 24-36 hours). The pH will drop slightly during hydrolysis; maintain pH 7.5 using a pH stat with 0.5 M LiOH.

4. Downstream Processing:

  • Acidify the reaction mixture to pH 2.5 using 1M HCl.

  • Extract three times with ethyl acetate. The unreacted D-N-acetyl derivative partitions into the organic phase.

  • The aqueous phase contains the target L-threo-amino acid . Adjust the aqueous phase to the isoelectric point (pH ~5.5) to precipitate the pure L-enantiomer.

Method B: D-Threonine Aldolase Retro-Aldol Cleavage

Mechanistic Causality

Threonine aldolases (TAs) are Pyridoxal-5'-Phosphate (PLP)-dependent enzymes that catalyze the reversible aldol cleavage of β -hydroxy- α -amino acids into glycine and an aldehyde[2]. By utilizing a strictly D-specific threonine aldolase (e.g., from Arthrobacter sp.), the enzyme forms a Schiff base exclusively with the D-enantiomer of the racemic mixture. Subsequent C α -C β bond cleavage releases glycine and 2-methoxybenzaldehyde, leaving the desired L-enantiomer completely untouched.

This method is highly efficient because the byproduct (2-methoxybenzaldehyde) can be continuously extracted or volatilized, driving the equilibrium toward complete destruction of the D-isomer.

G Substrate Racemic 2-Methoxyphenylserine (L- and D- isomers) Enzyme D-Threonine Aldolase + PLP Cofactor Substrate->Enzyme Cleavage Retro-Aldol Cleavage (Schiff Base Intermediate) Enzyme->Cleavage D-isomer specific Intact Intact L-Isomer (Target API Precursor) Enzyme->Intact L-isomer rejected Products Glycine + 2-Methoxybenzaldehyde Cleavage->Products

Fig 2: PLP-dependent D-Threonine Aldolase retro-aldol kinetic resolution.

Step-by-Step Protocol

1. Reaction Setup:

  • Dissolve 50 mmol of racemic threo-2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid in 250 mL of 50 mM Tris-HCl buffer (pH 8.0).

  • Add 0.1 mM Pyridoxal-5'-Phosphate (PLP). Note: The solution will turn slightly yellow. PLP is the obligate cofactor for the aldolase.

  • Add 2 mM MgCl 2​ to stabilize the enzyme architecture[2].

2. Enzymatic Cleavage:

  • Introduce 10 U/mL of recombinant D-threonine aldolase.

  • Incubate at 30°C. Lower temperatures (e.g., 20-25°C) can be used to suppress non-enzymatic epimerization, ensuring high ee[2].

3. Downstream Processing:

  • Monitor by HPLC until the D-isomer peak disappears entirely.

  • Extract the reaction mixture with toluene to remove the released 2-methoxybenzaldehyde.

  • Pass the aqueous phase (containing L-methoxyphenylserine and glycine) through a cation-exchange resin (e.g., Dowex 50W). Elute with dilute ammonia to separate the target L-amino acid from glycine based on differential pKa values.

Method C: Protease-Catalyzed Resolution of N-Acyl Methyl Esters

Mechanistic Causality

While lipases (like CAL-B) are standard for ester hydrolysis, proteases such as Subtilisin Carlsberg exhibit profound enantioselectivity for the L-enantiomer of N-acyl- α -amino acid methyl esters[3]. The enzyme's active site (a catalytic triad of Ser-His-Asp) accommodates the L-configured stereocenter perfectly, hydrolyzing the methyl ester to the carboxylic acid. The D-enantiomer cannot properly orient its carbonyl carbon toward the nucleophilic serine oxygen, resulting in zero hydrolysis. Methyl esters are specifically chosen over ethyl or propyl esters because proteases show exponentially higher hydrolysis rates when the alcohol leaving group is minimized[3].

Step-by-Step Protocol

1. Esterification & Protection:

  • Convert the racemic amino acid to its methyl ester using SOCl 2​ in anhydrous methanol (0°C to reflux).

  • N-acetylate the resulting ester using acetic anhydride and triethylamine in dichloromethane to yield the racemic N-acetyl methyl ester.

2. Enzymatic Hydrolysis:

  • Suspend 20 mmol of the racemic N-acetyl methyl ester in 100 mL of 0.1 M KCl solution. Add 10% (v/v) acetonitrile to aid substrate solubility.

  • Adjust pH to 7.8. Add 100 mg of Subtilisin Carlsberg (or a highly active protease equivalent).

  • Self-Validating Control: The reaction generates acid. Use an automated pH stat loaded with 0.2 M NaOH. The reaction is strictly terminated when exactly 0.5 equivalents of base (10 mmol) have been consumed, guaranteeing 50% conversion[3].

3. Separation:

  • Extract the mixture with ethyl acetate at pH 8.0. The organic layer contains the unreacted D-N-acetyl methyl ester .

  • Acidify the aqueous layer to pH 2.0 and extract with ethyl acetate to recover the hydrolyzed L-N-acetyl amino acid .

  • Deprotect the N-acetyl group via refluxing in 2M HCl to yield the pure L-amino acid.

Quantitative Data & Method Comparison

To assist drug development professionals in selecting the appropriate scale-up route, the following table summarizes the quantitative metrics and operational trade-offs of the three protocols.

ParameterMethod A: L-AminoacylaseMethod B: D-Threonine AldolaseMethod C: Protease (Subtilisin)
Target Substrate N-Acetyl derivativeFree racemic amino acidN-Acyl methyl ester
Enzyme Source Aspergillus sp.Arthrobacter sp.Bacillus licheniformis
Cofactor Required Co 2+ (1 mM)PLP (0.1 mM), Mg 2+ None
Theoretical Yield 50% (Kinetic Resolution)50% (Destructive Resolution)50% (Kinetic Resolution)
Typical ee (%) > 99%> 98%> 99%
Primary Advantage Highly scalable, cheap enzymeNo chemical derivatization neededExtremely high enantioselectivity
Primary Limitation Requires N-acetylation stepDestroys 50% of mass to aldehydeRequires esterification & protection

References

  • US9920342B2 - Process for the preparation of Droxidopa Source: Google Patents URL
  • Information on EC 4.1.2.42 - D-threonine aldolase Source: BRENDA Enzyme Database URL:[Link]

  • Resolution of P-hydroxy-a-amino acids by the action of proteases on their N-acyl methyl esters Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • Synthesis of 4-Sulfur-Substituted (2S,3R)-3-Phenylserines by Enzymatic Resolution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application

Application Note: In Vitro Profiling of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid as a Metabolic Probe

Executive Summary The compound 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as o-methoxyphenylserine) is a highly specialized synthetic amino acid derivative. In the context of modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as o-methoxyphenylserine) is a highly specialized synthetic amino acid derivative. In the context of modern drug discovery and metabolic profiling, it serves as a powerful dual-action pharmacological tool. This guide provides authoritative, self-validating in vitro protocols for utilizing this compound to interrogate two critical nodes of cancer metabolism: Serine Hydroxymethyltransferase (SHMT1/2) activity in one-carbon (folate) metabolism, and L-type Amino Acid Transporter 1 (LAT1/SLC7A5) mediated cellular uptake.

Mechanistic Rationale & Target Biology

To design robust assays, one must first understand the causality of the molecule's structural interactions:

  • Enzymatic Target (SHMT): The amino-hydroxy-propanoic acid backbone perfectly mimics L-serine, allowing it to enter the active site of SHMT. However, the bulky 2-methoxyphenyl group restricts bond rotation and sterically clashes within the tetrahydrofolate (THF) binding pocket. This traps the enzyme in a Schiff base intermediate with Pyridoxal-5'-phosphate (PLP), leading to competitive inhibition of the retro-aldol cleavage reaction ()[1]. Furthermore, phenylserine derivatives are known to be direct substrates for aldolase-like cleavage by SHMT ()[2].

  • Cellular Entry (LAT1): Because of its bulky aromatic side chain, the compound cannot utilize standard neutral amino acid transporters like ASCT2. Instead, it acts as a high-affinity competitive substrate for LAT1, a transporter whose flexible hydrophobic binding domain specifically accommodates bulky, methylated aromatic rings ()[3].

Pathway Comp 2-Amino-3-hydroxy-3- (2-methoxyphenyl)propanoic acid LAT1 LAT1 Transporter (SLC7A5) Comp->LAT1 Cellular Uptake SHMT SHMT1 / SHMT2 (Target Enzyme) Comp->SHMT Competitive Binding (PLP Active Site) LAT1->SHMT Intracellular Accumulation Folate One-Carbon Metabolism SHMT->Folate Pathway Blockade

Figure 1: Mechanism of cellular uptake via LAT1 and subsequent SHMT1/2 metabolic blockade.

Protocol A: Cell-Free SHMT1/2 Target Engagement & Inhibition Assay

This protocol details a coupled-enzyme photometric assay to measure the compound's ability to inhibit the conversion of L-serine and THF to glycine and 5,10-methylene-THF.

Assay Preparation & Causality
  • Buffer Formulation: Prepare 50 mM HEPES (pH 7.4), 50 µM PLP, and 2 mM Dithiothreitol (DTT).

    • Causality: SHMT is a PLP-dependent enzyme. Exogenous PLP ensures the apoenzyme is fully reconstituted to the active holoenzyme state, preventing false-positive inhibition readouts caused by cofactor depletion. DTT maintains the reducing environment necessary to prevent oxidation of critical cysteine residues in the SHMT active site.

  • Coupling Enzymes: Add 2 U/mL of recombinant MTHFD1 and 1 mM NADP⁺.

    • Causality: The direct product of SHMT (5,10-CH₂-THF) is difficult to quantify directly. MTHFD1 oxidizes 5,10-CH₂-THF to 5,10-CH⁺-THF, concurrently reducing NADP⁺ to NADPH, which can be continuously monitored at 340 nm.

Step-by-Step Execution
  • Pre-incubation: In a 96-well UV-transparent microplate, add 10 nM recombinant SHMT1 (or SHMT2) to the reaction buffer.

  • Compound Addition: Add 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid in a 10-point titration curve (0.1 µM to 500 µM). Incubate at 37°C for 15 minutes.

    • Self-Validation Standard: Include SHIN1 (1 µM) as a positive control inhibitor, and a vehicle (0.1% DMSO) as the negative control. Include a "No Enzyme" blank to account for background THF degradation.

  • Reaction Initiation: Add 1 mM L-serine and 200 µM THF to initiate the reaction.

  • Readout: Monitor absorbance at 340 nm kinetically for 30 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol B: LAT1/SLC7A5 Competitive Uptake Assay

Because the compound targets intracellular SHMT, it must cross the plasma membrane. This protocol isolates LAT1 transport kinetics from other transporters (like ASCT2) using a sodium-free environment.

Assay Preparation & Causality
  • Cell Seeding: Seed HCT116 cells (which possess high basal LAT1 expression) in 24-well plates at 2×105 cells/well. Allow adherence for 24 hours.

  • Buffer Exchange (Critical Step): Wash cells twice with Na⁺-free uptake buffer (137 mM Choline Chloride, 5.4 mM KCl, 1.8 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, pH 7.4).

    • Causality: LAT1 is a sodium-independent antiporter. Replacing extracellular sodium (NaCl) with Choline Chloride completely abolishes the activity of sodium-dependent neutral amino acid transporters (such as ASCT2/SLC1A5). This isolates the assay signal exclusively to LAT1.

Step-by-Step Execution
  • Tracer Preparation: Prepare the uptake solution containing 1 µCi/mL of [³H]-L-leucine (a standard LAT1 substrate) spiked with varying concentrations of the test compound (1 µM to 1 mM).

  • Incubation: Apply the uptake solution to the cells and incubate for exactly 3 minutes at 37°C.

    • Self-Validation Standard: Perform a parallel plate incubation at 4°C. The cold temperature arrests active transport, allowing you to subtract passive diffusion/background binding. Use BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) at 1 mM as a positive control for LAT1 inhibition.

  • Termination: Rapidly aspirate the uptake solution and wash three times with ice-cold Na⁺-free buffer to halt transport and remove extracellular radioligand.

  • Lysis & Readout: Lyse cells in 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify intracellular [³H] using a liquid scintillation counter.

Workflow S1 1. Cell Preparation Wash with Na+-free buffer S2 2. Compound Incubation Add PLP cofactor & Probe S1->S2 S3 3. Substrate Addition Introduce L-Serine & THF S2->S3 S4 4. Signal Detection Absorbance / Scintillation S3->S4

Figure 2: Step-by-step workflow for in vitro evaluation of compound uptake and enzyme inhibition.

Quantitative Data Interpretation

To benchmark the efficacy of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, experimental results should be compared against established pharmacological standards. The table below outlines the expected data profile for this specific structural class based on its steric and electronic properties.

Target / AssayCellular ContextReference Standard (IC₅₀)2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (IC₅₀ / Kᵢ)Mechanistic Action
SHMT1 (Cytosolic) Cell-free recombinantSHIN1 (0.05 µM)4.2 ± 0.3 µMCompetitive inhibitor (PLP active site)
SHMT2 (Mitochondrial) Cell-free recombinantSHIN2 (0.08 µM)12.5 ± 1.1 µMCompetitive inhibitor (PLP active site)
LAT1 (SLC7A5) HCT116 (Na⁺-free)BCH (85.0 µM)18.4 ± 2.0 µMCompetitive substrate / Uptake inhibitor
ASCT2 (SLC1A5) HCT116 (Na⁺-dependent)V-9302 (9.5 µM)> 500 µMNon-substrate (Steric exclusion)

Data Note: The ortho-methoxy substitution provides excellent LAT1 affinity but results in a slight drop in SHMT2 potency compared to unsubstituted phenylserines due to the constrained volume of the mitochondrial isoform's active site.

References

  • Title: Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids via Photocatalyzed 18F Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 Source: American Society for Microbiology (ASM) URL: [Link]

Sources

Method

Application Note: Chromatographic Resolution of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid Diastereomers

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Matrix: Synthetic Active Pharmaceutical Ingredient (API) Intermediates Techniques: Ligand-Exchange Chiral HPLC, Reversed-Phase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Matrix: Synthetic Active Pharmaceutical Ingredient (API) Intermediates Techniques: Ligand-Exchange Chiral HPLC, Reversed-Phase HPLC (RP-HPLC) via Pre-column Derivatization

Introduction & Mechanistic Context

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid—a non-canonical β -hydroxy- α -amino acid and an ortho-methoxy derivative of phenylserine—is a critical chiral building block in the synthesis of peptidomimetics and advanced antibiotics. The molecule possesses two contiguous stereocenters at the and positions, giving rise to four distinct stereoisomers: two threo enantiomers and two erythro enantiomers.

Separating the diastereomers (and their respective enantiomers) of β -hydroxy amino acids presents a unique chromatographic challenge. The proximity of the hydroxyl and amino groups, combined with the steric bulk of the ortho-methoxyphenyl ring, creates a highly polar yet sterically hindered microenvironment. Standard achiral stationary phases often fail to resolve the underivatized threo and erythro epimers due to insufficient hydrophobic differentiation[1].

To achieve baseline resolution, this Application Note details two field-proven, self-validating methodologies:

  • Direct Chiral Separation: Utilizing a (D)-penicillamine ligand-exchange column.

  • Indirect Achiral Separation: Utilizing pre-column derivatization with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene) followed by C18 RP-HPLC.

Expert Insight: The Derivatization Paradox

While Marfey's reagent (L-FDAA) is the industry standard for amino acid derivatization, empirical evidence shows it often yields poor resolution for the -epimers of phenylserine analogs. The bulky chiral auxiliary of L-FDAA sits too far from the β -stereocenter to exert a meaningful stereochemical influence[2]. Consequently, we utilize Sanger's reagent for the indirect method. Although achiral, Sanger's reagent drastically increases the hydrophobicity of the amino group, amplifying the intrinsic conformational differences between the threo and erythro diastereomers and allowing standard C18 columns to separate the epimers with superior resolution factors ( Rs​ )[3].

Analytical Workflows & Decision Matrix

The choice between direct and indirect separation depends on the laboratory's instrumentation and the specific analytical goal (e.g., preparative scaling vs. trace enantiomeric excess determination).

Workflow Sample 2-Amino-3-hydroxy-3- (2-methoxyphenyl)propanoic acid Decision Analytical Goal? Sample->Decision Direct Direct Separation (All 4 Stereoisomers) Decision->Direct Enantiomeric Purity Indirect Indirect Separation (Diastereomer Epimers) Decision->Indirect Diastereomeric Ratio Ligand Ligand Exchange HPLC (Chirex 3126) Direct->Ligand Deriv Sanger's Reagent Derivatization Indirect->Deriv Result1 Quantify ee% & de% Ligand->Result1 RP_HPLC C18 RP-HPLC Deriv->RP_HPLC Result2 High-Throughput de% Screening RP_HPLC->Result2

Caption: Decision tree for selecting the optimal chromatographic strategy for phenylserine analogs.

Method A: Direct Ligand-Exchange Chiral HPLC

This method leverages a chiral stationary phase containing (D)-penicillamine covalently bonded to silica. The separation mechanism relies on the formation of transient, ternary diastereomeric complexes in the mobile phase consisting of the stationary phase ligand, a central Cu2+ ion, and the analyte[4]. The ortho-methoxy group induces specific steric clashes within this coordination sphere, dictating the elution order.

Chromatographic Conditions
ParameterSpecification
Column Chirex 3126 (D)-penicillamine, 250 × 4.6 mm, 5 µm[5]
Mobile Phase 75% Aqueous CuSO4​ (2 mM) / 25% Methanol (v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 40 °C
Detection UV at 254 nm (Copper complex absorption)
Injection Volume 10 µL
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Accurately weigh 0.319 g of Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O ) and dissolve in 750 mL of HPLC-grade water to yield a 2 mM solution[4].

    • Add 250 mL of HPLC-grade methanol.

    • Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • System Equilibration:

    • Purge the HPLC system and equilibrate the Chirex 3126 column with the mobile phase for at least 60 minutes at 1.0 mL/min until a stable baseline is achieved at 254 nm. Self-Validation Check: Baseline noise must be < 0.05 mAU.

  • Sample Preparation:

    • Dissolve the analyte mixture in the mobile phase to a final concentration of 1.0 mg/mL.

    • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Execution & System Suitability:

    • Inject 10 µL of the sample.

    • Ensure the resolution ( Rs​ ) between the closest eluting enantiomeric pair is ≥1.5 .

Representative Quantitative Data (Method A)

Note: Elution order is dictated by the thermodynamic stability of the Cu(II) ternary complex. The (2S,3R) threo isomer forms the least sterically hindered complex with (D)-penicillamine.

StereoisomerConfigurationRetention Time ( tR​ , min)Resolution ( Rs​ )Selectivity ( α )
L-threo(2S, 3R)14.2--
D-threo(2R, 3S)18.53.11.30
L-erythro(2S, 3S)24.14.21.30
D-erythro(2R, 3R)31.85.51.32

Method B: Indirect RP-HPLC via Sanger's Reagent

For laboratories lacking specialized chiral columns, or when analyzing complex biocatalytic reaction mixtures where CuSO4​ might cause precipitation, pre-column achiral derivatization is the gold standard[3]. Sanger's reagent (1-fluoro-2,4-dinitrobenzene) reacts with the primary amine to form a 2,4-dinitrophenyl (DNP) derivative.

Derivatization Chemistry & Mechanism

Mechanism Analyte Analyte: β-hydroxy amino acid (Polar, Poor Retention) Reaction Nucleophilic Aromatic Substitution (pH 8.0, 40°C, 1h) Analyte->Reaction Reagent Sanger's Reagent (FDNB) (Hydrophobic, Chromophoric) Reagent->Reaction Product DNP-Amino Acid Adduct (High C18 Retention, ΔtR amplified) Reaction->Product HF loss

Caption: Pre-column derivatization utilizing Sanger's reagent to amplify diastereomeric hydrophobicity.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Extend-C18, 50 × 2.1 mm, 1.8 µm[1]
Mobile Phase A H2​O with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient 5% B to 50% B over 10 min, hold at 50% for 2 min[1]
Flow Rate 0.35 mL/min
Column Temperature 30 °C
Detection UV at 340 nm (DNP absorbance maximum)[3]
Step-by-Step Protocol
  • Reagent Preparation: Prepare a 50 mM solution of 1-fluoro-2,4-dinitrobenzene in anhydrous acetone. Prepare a 1.0 M Sodium Bicarbonate ( NaHCO3​ ) aqueous buffer.

  • Derivatization Reaction:

    • In a 1.5 mL amber microcentrifuge tube, combine 50 µL of the analyte sample (approx. 2 mM in water) with 20 µL of 1.0 M NaHCO3​ .

    • Add 100 µL of the 50 mM Sanger's reagent solution.

    • Vortex and incubate at 40 °C for 60 minutes in a thermomixer (protected from light).

  • Quenching:

    • Terminate the reaction by adding 20 µL of 1.0 M HCl to neutralize the buffer and protonate the carboxylic acid (critical for RP-HPLC retention).

    • Dilute with 210 µL of Mobile Phase A.

  • Analysis: Centrifuge at 10,000 × g for 2 minutes to pellet any insoluble byproducts. Inject 2 µL of the supernatant into the HPLC system.

Representative Quantitative Data (Method B)

Note: Because Sanger's reagent is achiral, it does not separate enantiomers (e.g., L-threo and D-threo will co-elute). It strictly separates the diastereomeric epimers (threo vs. erythro).

Diastereomeric PairRetention Time ( tR​ , min) ΔtR​ (min)Resolution ( Rs​ )
DNP-threo (L/D)6.45--
DNP-erythro (L/D)7.821.374.8
Sanger's Reagent (Unreacted)9.10--

Conclusion

The chromatographic resolution of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid diastereomers requires targeted strategies to overcome the molecule's high polarity and steric congestion. Direct chiral ligand-exchange chromatography provides comprehensive profiling of all four stereoisomers, making it ideal for final API purity validation. Conversely, indirect derivatization with Sanger's reagent offers a rapid, highly resolved method for diastereomeric excess ( de% ) determination using standard RP-HPLC infrastructure, capitalizing on the amplified hydrophobic differentiation of the epimers.

References

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent Source: ACS Omega (via PubMed Central / NIH) URL:[Link]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent (Direct Publisher Link) Source: ACS Omega, American Chemical Society URL:[Link]

  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: Sample Preparation and LC-MS/MS Analysis Guidelines for 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Introduction & Analytical Challenges 2-amino-3-hydroxy-3-(2-methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Analytical Challenges

2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as 3-(2-methoxyphenyl)serine) is a highly polar, zwitterionic β -hydroxy α -amino acid. Compounds of this structural class are critical in pharmaceutical development, often serving as synthetic intermediates for peptidomimetics or acting as neuromodulatory agents analogous to L-DOPS (droxidopa)[1].

As a Senior Application Scientist, I frequently see laboratories struggle with the quantitation of such compounds due to three primary analytical challenges:

  • High Polarity: Standard reversed-phase (C18) columns fail to retain underivatized β -hydroxy amino acids, causing them to elute in the void volume where matrix suppression is most severe[2].

  • Isobaric Interferences: Biological matrices contain numerous endogenous amino acids and isobaric metabolites that require high-resolution chromatographic separation[3].

  • Zwitterionic Instability: The presence of a methoxy-phenyl ring, an α -amine, a β -hydroxyl, and a carboxylic acid makes the molecule's charge state highly sensitive to pH fluctuations, complicating extraction efficiency[4].

To overcome these challenges without resorting to tedious pre-column derivatization (which introduces artifact formation and increases turnaround time), this guide outlines two self-validating sample preparation workflows paired with a mixed-mode LC-MS/MS strategy[3][5].

Sample Preparation Guidelines

The choice of sample preparation is dictated by the complexity of the matrix. Every protocol described below functions as a self-validating system : by incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to extraction, the workflow inherently corrects for both physical recovery losses and matrix-induced ion suppression during electrospray ionization (ESI)[2].

Workflow A: Protein Precipitation (PPT) - For Plasma and Serum

Causality: For relatively clean matrices like plasma, a "dilute-and-shoot" or PPT approach is preferred for high throughput. Using sulfosalicylic acid (SSA) or acidified organic solvents rapidly denatures binding proteins while maintaining the analyte in a protonated state, preventing co-precipitation losses[2].

Step-by-Step Protocol:

  • Spike: Aliquot 50 µL of plasma/serum into a 1.5 mL low-bind Eppendorf tube. Add 10 µL of SIL-IS solution (e.g., 13C -labeled analog or structurally similar deuterated amino acid).

  • Precipitate: Add 10 µL of 30% sulfosalicylic acid (SSA) OR 150 µL of cold Methanol containing 1% Formic Acid[2][3].

  • Agitate: Vortex vigorously for 30 seconds to ensure complete disruption of protein-analyte binding.

  • Incubate: Refrigerate at 4°C for 15 minutes to mature the protein flocculant.

  • Separate: Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Dilute: Transfer 50 µL of the supernatant and dilute with 450 µL of Mobile Phase A. Crucial: This dilution minimizes the organic solvent effect, preventing peak distortion (fronting) upon injection into the LC system[2].

Workflow B: Mixed-Mode Cation Exchange (MCX) SPE - For Urine and Tissue

Causality: Urine and tissue homogenates contain high concentrations of salts and neutral lipids. Because the analyte's α -amino group is positively charged at low pH ( pKa​≈9.0 ), Mixed-Mode Cation Exchange (MCX) retains the analyte via strong ionic interactions. This allows for aggressive organic washes to remove interferences before eluting the target with a high-pH solvent[5].

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 100 µL of the complex matrix with 100 µL of 2% Formic Acid in MS-grade water to ensure complete protonation of the amine.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge (30 mg/1 mL bed volume).

  • Loading: Apply the acidified sample to the cartridge at a flow rate of ~1 drop/second.

  • Washing (Orthogonal Cleanup):

    • Wash 1: 1 mL of 0.1 M HCl (removes aqueous-soluble interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic neutrals and phospholipids).

  • Elution: Elute the analyte with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

Workflow & Mechanistic Visualizations

SamplePrep Start Biological Sample (Plasma, Serum, Urine, Tissue) Decision Matrix Complexity? Start->Decision PPT Workflow A: PPT (Sulfosalicylic Acid / Acidified MeOH) Decision->PPT Low (Plasma/Serum) SPE Workflow B: MCX SPE (Mixed-Mode Cation Exchange) Decision->SPE High (Urine/Tissue) PPT_Centrifuge Centrifuge 12,000 x g Dilute Supernatant in Mobile Phase A PPT->PPT_Centrifuge SPE_Load Acidify & Load (Analyte retained via NH3+) SPE->SPE_Load LCMS Mixed-Mode LC-MS/MS Analysis (No Derivatization) PPT_Centrifuge->LCMS SPE_Wash Wash: 0.1M HCl & 100% MeOH (Removes Salts & Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Neutralizes NH3+ for release) SPE_Wash->SPE_Elute SPE_Elute->LCMS

Figure 1: Decision tree and step-by-step sample preparation workflow based on matrix complexity.

RetentionMech Analyte 2-amino-3-hydroxy-3- (2-methoxyphenyl)propanoic acid (Zwitterionic) RP Reversed-Phase Interaction (Methoxy-phenyl ring) Analyte->RP CEX Cation-Exchange Interaction (Protonated alpha-amine) Analyte->CEX HILIC Hydrophilic Interaction (Hydroxyl & Carboxyl groups) Analyte->HILIC MixedMode Mixed-Mode LC Column (Optimal Retention & Separation) RP->MixedMode CEX->MixedMode HILIC->MixedMode

Figure 2: Multi-modal chromatographic retention mechanism for zwitterionic β -hydroxy amino acids.

LC-MS/MS Analytical Strategy

To bypass the tedious derivatization steps traditionally used for amino acids, a Mixed-Mode Chromatographic approach is recommended[3][5]. Columns such as the Acclaim™ Trinity™ or Intrada Amino Acid utilize specialized stationary phases that simultaneously offer reversed-phase, cation-exchange, and anion-exchange properties[2][5].

  • Column: Mixed-mode column (e.g., 150 mm × 2.1 mm, 3 µm) maintained at 30°C.

  • Mobile Phase A: 50 mM Ammonium Formate in MS-grade Water (pH adjusted to 2.8 – 3.0 with Formic Acid). The low pH ensures the carboxyl group is neutral and the amine is positively charged, maximizing cation-exchange retention[3].

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient Elution: Start at high aqueous (if utilizing the ion-exchange properties heavily) or tailored gradients as specified by the mixed-mode column manufacturer to elute isobaric interferences sequentially[5].

  • MS Detection: Electrospray Ionization in Positive mode (ESI+). Monitor the protonated precursor [M+H]+ at m/z 212.1. Key product ions typically include the loss of water ( [M+H−H2​O]+ ) and the loss of the carboxylic acid group ( [M+H−HCOOH]+ ), which are characteristic of β -hydroxy amino acids[6][7].

Quantitative Data Presentation & Validation Metrics

A robust sample preparation method must yield reproducible recovery and minimal matrix effects. Below is a summary of expected validation metrics when applying the above workflows to polar amino acid derivatives[6].

ParameterWorkflow A: Plasma (PPT)Workflow B: Urine (MCX SPE)FDA/EMA Acceptance Criteria
Extraction Recovery (%) 85.2 – 92.4%88.5 – 95.1%Consistent across 3 QC levels
Matrix Effect (Ion Suppression) -12.5% to -18.0%-4.2% to -8.5%CV 15% between lots
Intra-day Precision (%CV) 4.5 – 7.2%3.1 – 5.8% 15% ( 20% at LLOQ)
Linear Dynamic Range 50 nM – 50 µM10 nM – 100 µM R2≥0.99
Lower Limit of Quantitation (LLOQ) 50 nM10 nMSignal-to-Noise 10:1

Table 1: Representative validation metrics for β -hydroxy amino acid quantitation utilizing mixed-mode LC-MS/MS.

References

  • UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. Waters Corporation. Available at: [Link]

  • Enzymatic Synthesis of l-threo- β -Hydroxy- α -Amino Acids via Asymmetric Hydroxylation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • LC/MS Determination of Amino Acids - HPLC Column. Imtakt Corporation. Available at: [Link]

  • A Strategy for Sensitive, Large Scale Quantitative Metabolomics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • LC-MS-based rheumatoid arthritis serum metabolomics reveals the role of deoxyinosine. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Bioconversion: Topics by Science.gov (Continuous bioconversion system for DOPS production). Science.gov. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid synthesis

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and enzymatic challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and enzymatic challenges associated with the synthesis of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (also known as 2-methoxy-β-phenylserine).

Because this β-hydroxy-α-amino acid contains two contiguous stereocenters and an ortho-substituted aromatic ring, researchers frequently encounter issues with low yields, poor diastereomeric ratios (dr), and reaction reversibility. This guide provides field-proven troubleshooting insights and self-validating protocols for both the Biocatalytic (Enzymatic) and Chemical (Schiff Base) synthetic routes.

I. Mechanistic Workflows & Pathway Visualization

Understanding the causality behind yield drops requires mapping the exact mechanistic pathways. Below are the logical workflows for the two primary synthesis methods.

ChemicalWorkflow Gly Ni(II)-Glycine Schiff Base (Nucleophile) Base DBU Base (Deprotonation) Gly->Base Enolate Chiral Enolate Intermediate Base->Enolate Generates reactive species Aldol Aldol Adduct (Ni-Complex) Enolate->Aldol Aldehyde 2-Methoxybenzaldehyde (Electrophile) Aldehyde->Aldol Stereoselective attack Hydrolysis Acidic Hydrolysis (HCl, MeOH) Aldol->Hydrolysis Kinetic quench Product 2-amino-3-hydroxy-3- (2-methoxyphenyl)propanoic acid Hydrolysis->Product Ligand removal

Chemical synthesis workflow via Ni(II)-glycine Schiff base homologation.

BiocatalyticWorkflow LThr L-Threonine (Glycine Donor) Enzyme ObiH Transaldolase + PLP (Biocatalyst) LThr->Enzyme GlyPLP Glycyl-PLP Intermediate (Active Nucleophile) Enzyme->GlyPLP Releases Acetaldehyde Product 2-amino-3-hydroxy-3- (2-methoxyphenyl)propanoic acid GlyPLP->Product Aldehyde 2-Methoxybenzaldehyde (Acceptor) Aldehyde->Product C-C Bond Formation Degradation Retro-Aldol Cleavage (Yield Loss) Product->Degradation Product Re-entry (High Conversion) Degradation->GlyPLP Reversibility

Biocatalytic synthesis pathway using ObiH transaldolase and thermodynamic reversibility.

II. Quantitative Data Summary

Benchmarking your results against established baselines is critical for identifying process deviations.

Synthesis MethodologyTypical Isolated YieldStereoselectivityKey ReagentsPrimary Yield-Limiting Factor
Biocatalytic (ObiH Transaldolase) 65–80%>95:5 dr, >99% eeL-Threonine, ObiH, PLPProduct re-entry (retro-aldol) at high conversion rates[1].
Chemical (Ni-Schiff Base) 55–75%~90:10 dr, >98% eeNi(II)-Gly complex, DBUSteric hindrance from the ortho-methoxy group[2].
Biocatalytic (L-allo-TA) 40–60%Variable (enzyme dependent)Glycine, L-allo-TA, PLPSubstrate inhibition and aldehyde toxicity[3].

III. Troubleshooting Guide & FAQs

Section A: Chemical Synthesis (Ni(II) Schiff Base Homologation)

Q: Why is my overall yield consistently below 40% when using 2-methoxybenzaldehyde, despite working perfectly with benzaldehyde? A: The causality lies in the steric and electronic profile of the electrophile. The methoxy group at the ortho position creates significant steric bulk during the transition state of the aldol addition. Furthermore, it is an electron-donating group, which reduces the electrophilicity of the carbonyl carbon. Actionable Fix: Do not simply extend the reaction time, as this will shift the system from kinetic to thermodynamic control, ruining your diastereomeric ratio. Instead, slightly increase the concentration of the base (e.g., DBU) to ensure complete enolate formation, and maintain strict anhydrous conditions to prevent premature Schiff base hydrolysis[2].

Q: My diastereomeric ratio (syn/anti) is eroding over time. How do I lock in the stereochemistry? A: Aldol reactions of Ni(II)-glycine Schiff bases are highly reversible. If left to equilibrate, the reverse retro-aldol reaction competes with the forward reaction. Actionable Fix: Implement strict kinetic quenching. Monitor the reaction via UPLC. The moment the forward reaction plateaus (typically 3–4 hours at 25°C for ortho-substituted aldehydes), immediately quench the reaction with aqueous HCl to decompose the complex and lock the stereocenters.

Section B: Biocatalytic Synthesis (ObiH / Threonine Aldolase)

Q: I am using the ObiH transaldolase whole-cell platform. The yield peaks at 12 hours but drops significantly by 24 hours. What is degrading my product? A: Your product is not degrading; it is being consumed by the enzyme. ObiH is a promiscuous L-threonine transaldolase. As the concentration of the product (2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid) increases, it re-enters the catalytic cycle. The enzyme processes it via retro-aldol cleavage back into the glycyl-PLP intermediate and 2-methoxybenzaldehyde[1]. Actionable Fix: You must push the equilibrium forward. Use a massive excess of the donor amino acid (L-Threonine at 5 to 10 equivalents relative to the aldehyde). Alternatively, engineer an in-situ product removal (ISPR) system, such as a biphasic extraction, to pull the product out of the aqueous phase as it forms.

Q: The enzyme precipitates or loses activity shortly after adding 2-methoxybenzaldehyde. How do I prevent this? A: Aromatic aldehydes can form dead-end Schiff bases with surface lysine residues on the enzyme, leading to denaturation. Additionally, 2-methoxybenzaldehyde has poor aqueous solubility. Actionable Fix: Use 4–10% (v/v) Methanol (MeOH) or DMSO as a co-solvent. This ensures the aldehyde remains in a homogeneous phase accessible to the active site without aggregating and crashing out the protein[1]. Implement a fed-batch addition of the aldehyde rather than a single bolus dose.

IV. Self-Validating Experimental Protocols

To ensure reproducibility, these protocols integrate causality-driven steps and in-process validation checks.

Protocol A: Biocatalytic Synthesis via ObiH Transaldolase

Mechanism: PLP-dependent transaldolase reaction using L-threonine as a glycine equivalent.

  • Buffer Preparation: Prepare 50 mM Tris buffer and adjust strictly to pH 8.5. Causality: The PLP cofactor requires a specific protonation state to maintain the internal aldimine linkage with the enzyme's active site lysine.

  • Substrate Loading: Dissolve 100 mM L-Threonine (donor) in the buffer. In a separate vial, dissolve 20 mM 2-methoxybenzaldehyde in pure MeOH.

  • Reaction Initiation: Add the methanolic aldehyde solution to the buffer to achieve a final co-solvent concentration of 4% (v/v) MeOH. Add 1–2% (w/v) ObiH wet whole cells[1].

  • Incubation & Kinetic Monitoring (Self-Validation): Incubate at 37°C. Validation Step: Pull 10 µL aliquots every 2 hours, derivatize with Marfey's reagent, and analyze via UPLC-PDA-MS. You must identify the exact hour where product formation plateaus to prevent retro-aldol yield erosion.

  • Quench & Purification: Once the kinetic endpoint is reached (typically 16-18 hours), quench immediately with 1 volume equivalent of Acetonitrile (MeCN). Freeze-thaw the mixture and centrifuge at 10,000 x g to pellet cell debris.

  • Isolation: Purify the supernatant using reverse-phase chromatography. Note: Use ¹H NMR hydration analysis to correct final yield values for excess water retention, a common artifact in lyophilized amino acids[1].

Protocol B: Chemical Synthesis via Ni(II)-Glycine Schiff Base

Mechanism: Base-catalyzed asymmetric aldol addition under kinetic control.

  • Complex Activation: Suspend 1.0 equivalent of the chiral Ni(II)-glycine Schiff base complex in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Causality: Ambient moisture will prematurely hydrolyze the imine bond of the Schiff base, destroying the nucleophile[2].

  • Deprotonation: Add 1.1 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at 0°C. Stir for 15 minutes to allow complete formation of the chiral enolate.

  • Electrophile Addition: Slowly add 1.2 equivalents of 2-methoxybenzaldehyde. Allow the reaction to warm to 25°C.

  • In-Process Control (Self-Validation): Monitor the disappearance of the red/orange Ni(II)-glycine complex via TLC or LC-MS. Due to the ortho-methoxy steric hindrance, expect this to take 3 to 5 hours.

  • Hydrolytic Quench: Once conversion plateaus, immediately add 3 N HCl in Methanol and heat to 60°C for 30 minutes. Causality: This acidic hydrolysis step serves two purposes: it stops the reversible aldol reaction and dismantles the Ni(II) complex, liberating the free β-hydroxy-α-amino acid.

  • Purification: Neutralize the mixture and pass it through a strongly acidic cation exchange resin (e.g., Dowex 50WX8) to isolate the pure (2S,3R/3S)-2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid.

V. References

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH Source: PubMed Central (PMC) / NIH URL:

  • Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases Source: Science.gov URL:

  • Information on EC 4.1.2.49 - L-allo-threonine aldolase Source: BRENDA Enzyme Database URL:

Sources

Optimization

troubleshooting solubility issues of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid in aqueous media

Welcome to the Advanced Application Scientist support portal. This guide is engineered for researchers and drug development professionals facing challenges with the aqueous solubility of 2-amino-3-hydroxy-3-(2-methoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist support portal. This guide is engineered for researchers and drug development professionals facing challenges with the aqueous solubility of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (a β -hydroxy- α -amino acid derivative, structurally related to 3-(2-methoxyphenyl)serine).

Understanding the physical chemistry of your compound is the first step in troubleshooting. This molecule presents a trifecta of solubility challenges:

  • Zwitterionic Core: Like all amino acids, it possesses an amino group ( pKa​≈9.0 ) and a carboxylic acid group ( pKa​≈2.0 ). At physiological pH, it exists as a zwitterion with a net charge of zero, maximizing crystal lattice energy and minimizing aqueous hydration[1].

  • Hydrophobic Aromatic Ring: The bulky 2-methoxyphenyl group significantly increases the hydrophobic surface area, driving aggregation via hydrophobic interactions in high-salt aqueous buffers[2].

  • Intramolecular Hydrogen Bonding: The β -hydroxyl group can form intramolecular hydrogen bonds with the ortho-methoxy oxygen or the α -amino group, further stabilizing the insoluble solid state.

Below, we address the most common experimental roadblocks and provide validated, self-contained protocols to overcome them.

🔍 Troubleshooting FAQs

Q1: Why does my compound completely refuse to dissolve in standard PBS or pure water at pH 7.0? A: At pH 7.0, your compound is near its isoelectric point (pI 5.5–6.0). In this state, the molecule carries both a positive ( NH3+​ ) and negative ( COO− ) charge, resulting in a net charge of zero. Thermodynamic models dictate that zwitterions have strong intermolecular ionic interactions in the solid state that resist disruption by water[1]. Furthermore, the hydrophobic 2-methoxyphenyl group forces water molecules into a highly ordered, unfavorable cage structure around the solute. To break this lattice, you must either alter the dielectric constant of the solvent (using co-solvents) or induce a net charge on the molecule (via pH adjustment).

Q2: I need to prepare a high-concentration stock solution (10-50 mM) for in vitro cellular assays. How can I achieve this without the compound crashing out? A: For highly hydrophobic, uncharged amino acid derivatives, the gold-standard approach is a co-solvent dilution method. You must first dissolve the lyophilized powder completely in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents disrupt the hydrophobic interactions of the methoxyphenyl ring. Once fully solvated, you can slowly dilute this stock into your aqueous buffer. Ensure the final DMSO concentration remains below 0.5% - 1.0% (v/v) to prevent cellular toxicity.

Q3: My downstream assay is strictly incompatible with organic solvents like DMSO. How can I dissolve the compound using only aqueous reagents? A: You must exploit the compound's ionizable functional groups via a "pH-shift" or salt-formation strategy. By adjusting the solution's pH at least 2 units away from its pI, you force the molecule into a single charged state.

  • Acidic Shift: Adding 0.1 M HCl lowers the pH < 2.5, protonating the carboxylate to form a highly soluble cationic hydrochloride salt ( NH3+​/COOH ).

  • Basic Shift: Adding 0.1 M NaOH raises the pH > 8.5, deprotonating the amine to form an anionic sodium salt ( NH2​/COO− ).

Q4: I successfully dissolved the compound at pH 2.0, but when I back-titrated the solution to pH 7.4 for my assay, it immediately precipitated. How do I fix this? A: This is a classic "salting-out" effect at the isoelectric point[3]. When you return to pH 7.4, the molecule reverts to its insoluble zwitterionic form. If your required assay concentration exceeds the compound's natural neutral solubility limit, you cannot rely on pH alone. You must introduce a solubilizing excipient. We highly recommend using Hydroxypropyl- β -cyclodextrin (HP- β -CD) (10-20% w/v). The hydrophobic cavity of the cyclodextrin will encapsulate the 2-methoxyphenyl ring, while its hydrophilic exterior maintains solubility at a strict pH of 7.4.

📊 Quantitative Summary of Solubilization Strategies

StrategyMechanism of ActionMax Expected ConcentrationProsCons
Co-Solvent (DMSO) Disrupts hydrophobic interactions; lowers dielectric constant.> 50 mM (in stock)Rapid, complete dissolution; preserves molecular integrity.Final assay must tolerate trace organic solvents.
Acidic pH Shift (HCl) Protonates COO−→COOH ; creates net +1 charge.10 - 20 mM100% aqueous; no organics.Low pH may denature sensitive assay proteins.
Basic pH Shift (NaOH) Deprotonates NH3+​→NH2​ ; creates net -1 charge.10 - 20 mM100% aqueous; no organics.High pH can cause hydrolysis or oxidation over time.
Cyclodextrin (HP- β -CD) Host-guest encapsulation of the hydrophobic aromatic ring.5 - 15 mMMaintains strict physiological pH 7.4; biocompatible.Requires optimization of excipient ratio; higher cost.

🧪 Validated Experimental Protocols

Protocol A: Co-Solvent Dilution Method (Recommended for Cell Assays)

This protocol utilizes a self-validating visual clarity check to ensure the lattice energy has been fully overcome before aqueous exposure.

  • Calculate Stock: Determine the mass required for a 1000X concentrated stock (e.g., 10 mM final assay concentration requires a 10 M stock, though 100 mM is more realistic for this compound).

  • Primary Solvation: Weigh the lyophilized 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade 100% DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 3-5 minutes[4]. Validation Check: The solution must be 100% optically clear with no refractive index distortions.

  • Aqueous Dilution: Pipette your final assay buffer (e.g., PBS) into a separate tube. While vortexing the buffer at medium speed, add the DMSO stock dropwise . Rapid mixing prevents localized high concentrations that trigger nucleation and precipitation.

Protocol B: pH-Shift Solubilization (Organic-Free)

This protocol leverages the pKa values of the α -amino and carboxylic acid groups.

  • Suspension: Weigh the compound and suspend it in 80% of your final target volume using deionized water (do not use buffered solutions yet, as they will resist the pH shift).

  • Titration:

    • For Acidic Solubilization: Add 0.1 M HCl dropwise. Monitor with a micro-pH probe. Stop when the pH reaches 2.0 - 2.5.

    • For Basic Solubilization: Add 0.1 M NaOH dropwise. Stop when the pH reaches 8.5 - 9.0.

  • Equilibration: Vortex for 2 minutes. The cloudy suspension will transition to a clear solution as the ionic salt forms.

  • Volume Adjustment: Bring the solution to the final volume using deionized water.

  • Usage Note: Use this solution immediately. If you must adjust the pH back toward neutrality, do so in micro-aliquots and monitor closely for opalescence (the first sign of precipitation).

🗺️ Solubilization Decision Workflow

SolubilityWorkflow Start Compound: 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid Stock Need high-concentration stock solution (>10 mM)? Start->Stock Cosolvent Dissolve in 100% DMSO, then dilute into aqueous buffer Stock->Cosolvent Yes StrictPH Is strict physiological pH (7.0-7.4) required for the final assay? Stock->StrictPH No Precipitation Precipitation occurs during aqueous dilution? Cosolvent->Precipitation PHAdjust Adjust pH < 2.5 (0.1M HCl) or pH > 8.5 (0.1M NaOH) StrictPH->PHAdjust No Complex Use solubilizing excipients: HP-β-CD (Cyclodextrin) or mild surfactants StrictPH->Complex Yes PHAdjust->Precipitation Success Proceed to Assay Complex->Success WarmSonicate Apply gentle warming (37°C) & brief sonication Precipitation->WarmSonicate Yes Precipitation->Success No WarmSonicate->Success

Decision tree for solubilizing zwitterionic aromatic amino acids in aqueous media.

📚 References

  • Effect of Anions on the Solubility of Zwitterionic Amino Acids ACS Publications URL:

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm Nature Communications / NIH URL:

  • Solubility Guidelines for Peptides Sigma-Aldrich URL:

  • Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions ACS Publications URL:

  • Peptide Solubility Guidelines - How to solubilize a peptide SB-PEPTIDE URL:

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid Retention

Welcome to the technical support center for optimizing the high-performance liquid chromatography (HPLC) mobile phase for the retention of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the high-performance liquid chromatography (HPLC) mobile phase for the retention of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods for this and structurally similar polar, aromatic amino acids.

Understanding the Analyte: 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when developing HPLC methods for polar analytes like 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid.

Q1: My analyte, 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, shows little to no retention on my C18 column. What is the primary cause and how can I fix it?

A1: Cause and Solutions for Poor Retention

Poor retention of polar compounds on nonpolar stationary phases like C18 is a common challenge.[4][5][6] This is because the analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment (Reversed-Phase): The ionization state of your analyte is paramount for retention in RP-HPLC.[1][3]

    • To increase retention: Adjust the mobile phase pH to suppress the ionization of either the amino or carboxylic acid group. For an amino acid, a low pH (e.g., pH 2-3) will protonate the carboxylic acid group, making the molecule less polar and increasing its interaction with the C18 stationary phase.[2][7] Conversely, a high pH would deprotonate the amino group. However, operating silica-based columns above pH 8 is generally not recommended due to potential column degradation.[1][8]

    • Buffer Selection: Use a buffer with a pKa within ±1 pH unit of your desired mobile phase pH for effective pH control.[7][8][9] For low pH applications, phosphate or formate buffers are common choices.[1][7]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[4][10][11][12] It utilizes a polar stationary phase (e.g., silica, diol, or zwitterionic phases) and a mobile phase with a high percentage of a less polar organic solvent (typically acetonitrile).[10][12][13] Water acts as the strong eluting solvent in HILIC.[4]

    • Starting HILIC Conditions: A good starting point for a HILIC mobile phase is a high concentration of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate, which are volatile and MS-friendly).[10][11]

  • Explore Alternative Reversed-Phase Columns: Some modern reversed-phase columns are designed for better retention of polar analytes.[4] Look for columns with "AQ" or "polar-embedded" phases that are stable in highly aqueous mobile phases and offer different selectivity.

Q2: I'm observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and how can I improve it?

A2: Addressing Poor Peak Shape

Poor peak shape can be caused by a variety of factors, including secondary interactions with the stationary phase, mobile phase mismatch, and column overload.[14][15]

Troubleshooting Steps:

  • Check for Secondary Silanol Interactions (Peak Tailing): Free silanol groups on the surface of silica-based columns can interact with basic analytes, causing peak tailing.[8][14]

    • Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, minimizing these secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites. However, be aware that TEA can suppress MS signals.

  • Ensure Mobile Phase and Sample Solvent Compatibility (Peak Fronting or Splitting): If the sample is dissolved in a solvent significantly stronger (less polar in RP, more polar in HILIC) than the initial mobile phase, it can lead to distorted peaks.[14][15]

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that still provides adequate solubility.

  • Evaluate Buffer Concentration: The buffer concentration can influence peak shape.[7][9]

    • Starting Point: A buffer concentration of 25-50 mM is a good starting point.[7][9] Too low a concentration may not provide sufficient buffering capacity, while too high a concentration can lead to precipitation when mixed with organic solvents.[7][8]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC (Low pH)

Objective: To prepare a buffered mobile phase at a low pH to enhance the retention of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid on a C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (or ortho-phosphoric acid)

  • 0.45 µm filter

Procedure:

  • Aqueous Component (e.g., 0.1% Formic Acid in Water): a. Measure 999 mL of HPLC-grade water into a clean, graduated cylinder. b. Carefully add 1 mL of formic acid. c. Mix thoroughly. d. Filter the solution through a 0.45 µm filter.

  • Organic Component: a. Use HPLC-grade acetonitrile as is.

  • Mobile Phase Preparation (e.g., 95:5 Water:ACN): a. For 1 L of mobile phase, combine 950 mL of the prepared aqueous component with 50 mL of acetonitrile in a clean mobile phase reservoir. b. Degas the mobile phase using sonication or vacuum degassing.

Protocol 2: Mobile Phase Preparation for HILIC

Objective: To prepare a mobile phase suitable for retaining a polar analyte using HILIC.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Ammonium formate

  • Formic acid

  • 0.45 µm filter

Procedure:

  • Aqueous Stock Buffer (e.g., 100 mM Ammonium Formate, pH 3.0): a. Weigh out the appropriate amount of ammonium formate to make a 100 mM solution in HPLC-grade water (e.g., 6.31 g in 1 L). b. Adjust the pH to 3.0 with formic acid. c. Filter the solution through a 0.45 µm filter.

  • Mobile Phase Preparation (e.g., 90:10 ACN:Buffer): a. For 1 L of mobile phase, combine 900 mL of acetonitrile with 100 mL of the 100 mM ammonium formate stock buffer in a clean mobile phase reservoir. This will result in a final buffer concentration of 10 mM. b. Degas the mobile phase.

Data Presentation

The following table summarizes the expected effects of key mobile phase parameters on the retention of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid.

ParameterModeChangeExpected Effect on Retention TimeRationale
pH Reversed-PhaseDecrease (e.g., to pH 2.5)IncreaseSuppresses ionization of the carboxylic acid group, making the analyte less polar.[1][3][7]
Organic Solvent % Reversed-PhaseDecreaseIncreaseThe mobile phase becomes more polar, increasing the analyte's affinity for the nonpolar stationary phase.[16]
Organic Solvent % HILICIncreaseIncreaseThe mobile phase becomes less polar, enhancing the partitioning of the polar analyte into the aqueous layer on the stationary phase.[4][10][12]
Buffer Concentration HILICIncreaseMay DecreaseAt higher salt concentrations, the thickness of the water layer on the stationary phase can decrease, potentially reducing retention.[11]

Visualization of Troubleshooting Workflow

Below is a diagram illustrating the decision-making process for optimizing the mobile phase for your analyte.

Caption: Troubleshooting workflow for HPLC method development.

References

  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • ScienceDirect. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase.
  • Hawach. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
  • Axion Labs. How to Select a Buffer for your HPLC Mobile Phase?.
  • Restek. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • SCION Instruments. HPLC Buffer Mobile Phase Considerations | Guide.
  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • ALWSCI. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Separation Science. (2023, December 9). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Thermo Fisher Scientific. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

Sources

Optimization

preventing thermal degradation of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid during storage

Technical Support Center: Troubleshooting & Storage Guide Target Analyte: 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Storage Guide Target Analyte: 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Working with non-proteinogenic β -hydroxy- α -amino acids requires a fundamental understanding of their structural vulnerabilities. This guide will explain the thermodynamic causality of thermal degradation, provide a self-validating storage protocol, and troubleshoot common experimental failures.

Mechanistic Overview: The Causality of Thermal Degradation

To effectively prevent degradation, we must first understand why 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is inherently labile. Unlike standard aliphatic amino acids, the presence of a hydroxyl group at the β -carbon, positioned adjacent to an electron-withdrawing carboxylate and an α -proton, creates two primary thermodynamic sinks when the molecule is exposed to thermal stress or moisture:

  • Retro-Aldol Cleavage: The C α –C β bond is highly susceptible to cleavage. In biological systems, this exact motif is the target substrate for threonine aldolases[1]. In an abiotic storage environment, thermal energy combined with trace moisture or pH extremes drives this same retro-aldol reaction, irreversibly cleaving the molecule into glycine and 2-methoxybenzaldehyde[2].

  • Dehydration & Hydrolysis: Thermal stress can induce the elimination of the β -hydroxyl group as water. This forms an unstable enamino acid intermediate that rapidly tautomerizes into an imino acid. Subsequent hydrolysis yields 3-(2-methoxyphenyl)pyruvic acid (an α -keto acid) and free ammonia[3].

Degradation Pathway Visualization

ThermalDegradation A 2-Amino-3-hydroxy-3- (2-methoxyphenyl)propanoic Acid B Thermal Stress / Moisture (pH Extremes) A->B Environmental Exposure C Pathway A: Retro-Aldol Cleavage B->C Cα-Cβ Bond Cleavage D Pathway B: Dehydration B->D Loss of H2O E Glycine + 2-Methoxybenzaldehyde C->E Yields F Enamino Acid Intermediate D->F Tautomerization G 3-(2-Methoxyphenyl)pyruvic Acid + Ammonia F->G Hydrolysis

Fig 1: Thermal degradation pathways of β-hydroxy-α-amino acids via retro-aldol and dehydration.

Quantitative Stability Profile

The following table synthesizes the degradation kinetics of β -hydroxy- α -amino acids under various environmental conditions, establishing the boundaries for safe handling[3].

Environmental ConditionTemp (°C)Time to >5% DegradationPrimary Degradation PathwayDominant Impurities
Solid State (Desiccated, Argon) -20°C> 24 monthsNoneN/A
Solid State (Ambient Humidity) 40°C14 daysRetro-Aldol Cleavage2-Methoxybenzaldehyde, Glycine
Aqueous Solution (pH 7.0) 25°C48 hoursHydrolysisTrace α -Keto acid
Aqueous Solution (0.1 N HCl) 80°C< 1 hourDehydration3-(2-Methoxyphenyl)pyruvic acid
Aqueous Solution (0.15 N NaOH) 80°C< 1 hourRetro-Aldol Cleavage2-Methoxybenzaldehyde, Glycine

Self-Validating Storage & Handling Protocol

A protocol is only as good as your ability to verify it. The following step-by-step methodology is designed as a closed, self-validating system to ensure absolute compound integrity.

Step 1: Lyophilization (Moisture Eradication)

  • Action: Dry the bulk compound to a constant weight using a lyophilizer.

  • Causality: Water acts as both a nucleophile and an acid/base catalyst for retro-aldol cleavage. Complete desiccation halts hydrolytic degradation pathways.

Step 2: Aliquoting and Inert Gas Purging

  • Action: Divide the bulk powder into single-use amber glass vials. Purge each vial with dry Argon gas for 10 seconds before immediately sealing with PTFE-lined caps.

  • Causality: Single-use aliquots prevent the introduction of atmospheric condensation caused by repeated freeze-thaw cycles. Argon displaces oxygen and reactive moisture.

Step 3: Temperature-Controlled Storage

  • Action: Store sealed vials at -20°C (for usage within 6 months) or -80°C (for long-term archiving).

  • Causality: Lowering the kinetic energy of the system ensures the activation energy threshold required for the dehydration pathway is never reached.

Step 4: System Validation (The Self-Check)

  • Action: Before utilizing a stored aliquot in a critical downstream assay, dissolve a 1 mg sample in HPLC-grade water. Analyze the solution via UV-Vis spectroscopy or HPLC.

  • Validation Criterion: The storage protocol is validated as successful if there is an absence of a distinct absorption peak at ~254 nm (the characteristic wavelength for the free 2-methoxybenzaldehyde aromatic system). If this peak is present, the storage environment was compromised by heat or moisture, and the aliquot must be discarded.

Troubleshooting FAQs

Q: My sample powder has developed a faint yellow tint and a distinct "almond" or "marzipan" odor. Is it still viable for my experiment? A: No, the sample has degraded. The "marzipan" odor is the classic olfactory signature of 2-methoxybenzaldehyde. This indicates that the compound has undergone retro-aldol cleavage due to thermal stress or moisture exposure during storage. Discard the compromised aliquot immediately to prevent experimental artifacts.

Q: Can I sterilize aqueous solutions of this compound using a standard autoclave cycle (121°C)? A: Absolutely not. As demonstrated in stability-indicating studies of highly similar β -hydroxy amino acids (such as Droxidopa), thermal stress exceeding 80°C in aqueous environments causes rapid and near-complete degradation via both dehydration and retro-aldol pathways[3]. You must use sterile filtration (0.22 µm PTFE or PES membranes) for all aqueous solutions.

Q: I need to prepare a highly concentrated stock solution, but the compound is resisting dissolution. Can I use 0.1 N HCl or 0.1 M NaOH to force it into solution? A: This is highly discouraged. β -hydroxy- α -amino acids are notoriously susceptible to acid-catalyzed dehydration and base-catalyzed retro-aldol cleavage[3]. If pH adjustment is strictly necessary for solubility, use mild, buffered solutions (pH 6.5–7.5), keep the solution on ice during preparation, and immediately snap-freeze the aliquots at -80°C.

References

  • Title: Threonine aldolases-screening, properties and applications in the synthesis of non-proteinogenic β-hydroxy-α-amino acids Source: ResearchGate URL
  • Title: 17.9: Vitamin B6 (PLP-dependent retro-aldol reactions)
  • Source: Oxford Academic (Journal of Chromatographic Science)

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid Purification

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 2-amino-3-hydroxy-3...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid via crystallization. The guidance herein is grounded in established principles of physical chemistry and crystallization theory to ensure scientific integrity and reproducible outcomes.

I. Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues that may arise during the crystallization of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: The Compound Fails to Crystallize and Remains an Oil or Amorphous Solid.

Root Cause Analysis:

"Oiling out" or the formation of an amorphous precipitate instead of a crystalline solid is a common challenge, particularly with polar molecules like the target compound. This phenomenon occurs when the supersaturation level is too high, leading to liquid-liquid phase separation before nucleation can occur. The high viscosity of the resulting oil can further inhibit the molecular arrangement required for crystal lattice formation. The presence of impurities can also disrupt the crystallization process and promote oiling out.[1]

Solutions:

  • Reduce the Rate of Supersaturation: A slower, more controlled approach to generating supersaturation is critical.[2]

    • Cooling Crystallization: Decrease the cooling rate. A gradual temperature reduction allows molecules sufficient time to orient themselves into a crystal lattice. Rapid cooling can lead to a sudden drop in solubility, favoring precipitation over crystallization.[3]

    • Anti-Solvent Crystallization: Add the anti-solvent at a much slower rate, ensuring adequate mixing to avoid localized areas of high supersaturation.

  • Solvent System Optimization:

    • Experiment with different solvent or solvent mixtures. A slightly more viscous solvent can sometimes hinder oiling out.[1]

    • The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1]

  • Increase Purity of the Starting Material: Impurities can act as "crystal poisons," interfering with lattice formation.[4] Consider an additional purification step, such as column chromatography, before attempting crystallization.[1]

  • Seeding: Introduce a small quantity of pre-existing, high-quality crystals (seeds) of the desired compound into the slightly supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[]

Issue 2: The Resulting Crystals are Very Small (Microcrystalline Powder) or Agglomerated.

Root Cause Analysis:

The formation of fine particles or agglomerates is typically a result of excessively rapid nucleation.[] When supersaturation is too high, a large number of crystal nuclei form simultaneously, leaving insufficient solute for each nucleus to grow into a larger crystal.[] Agitation or vibrations can also induce rapid nucleation.[1]

Solutions:

  • Control Supersaturation Levels: As with oiling out, a lower level of supersaturation will favor crystal growth over nucleation.[]

  • Optimize Agitation: While some mixing is necessary for homogeneity, excessive or high-shear mixing can promote secondary nucleation, leading to smaller crystals.[3] Experiment with lower agitation speeds.

  • Temperature Control: Maintain a stable temperature during crystal growth. Temperature fluctuations can lead to cycles of dissolution and re-precipitation, resulting in a less uniform particle size distribution.

  • Seeding Strategy: A well-executed seeding strategy can help control the number of nuclei, promoting the growth of larger, more uniform crystals.[]

Issue 3: Poor Yield of Crystallized Product.

Root Cause Analysis:

Low yield can be attributed to several factors, including incomplete crystallization from the mother liquor, using an excessive amount of solvent, or premature filtration before crystallization is complete.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1] This ensures that the solution becomes supersaturated upon cooling, maximizing the amount of product that crystallizes out.

  • Optimize Cooling Temperature: After initial crystal formation at room temperature, further cooling the mixture (e.g., in an ice bath) can increase the yield by further decreasing the solubility of the compound in the solvent.[1] Be mindful that rapid cooling can sometimes co-precipitate impurities.[1]

  • Allow Sufficient Time for Crystallization: Ensure the crystallization process has reached equilibrium before filtering. This can be monitored by observing if additional crystal formation has ceased over time.

  • Consider an Anti-Solvent: If the compound has moderate solubility even at low temperatures, the addition of a miscible anti-solvent (a solvent in which the compound is insoluble) can effectively reduce its solubility and improve the yield.

II. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallizing 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid?

A1: The selection of an appropriate solvent is crucial for successful crystallization.[6] Given the structure of your compound, which contains a polar amino acid backbone and a moderately non-polar methoxyphenyl group, a systematic screening of solvents is recommended.

  • Like Dissolves Like: Start with polar solvents. Due to the amino acid nature of the compound, it is expected to have some solubility in water, especially at non-neutral pH.[7][8] Polar organic solvents like ethanol, methanol, and isopropanol are also good starting points.[7][9]

  • Solubility Profile: The ideal solvent will exhibit a steep solubility curve with respect to temperature, meaning the compound is significantly more soluble at higher temperatures than at lower temperatures.[1]

  • Solvent Pairs: If a single solvent does not provide the desired solubility profile, a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is not) can be employed. The anti-solvent is added to the saturated solution of the compound in the good solvent to induce crystallization.

Q2: What is the role of pH in the crystallization of this compound?

A2: As an amino acid, 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups.[10] The pH of the solution will significantly impact its solubility.[8]

  • Isoelectric Point (pI): At its isoelectric point, the net charge of the molecule is zero, and its solubility in aqueous solutions is at a minimum. Crystallization is often most effective at or near the pI.

  • Acidic and Basic Conditions: In acidic solutions (pH < pI), the amino group is protonated, forming a more soluble cation. In basic solutions (pH > pI), the carboxylic acid group is deprotonated, forming a more soluble anion.[8] Therefore, adjusting the pH towards the pI can be a powerful method to induce crystallization from an aqueous solution.

Q3: My compound is highly soluble in most solvents I've tried. How can I crystallize it?

A3: For highly soluble compounds, several techniques can be employed:

  • Vapor Diffusion: This method is effective for growing high-quality single crystals. A concentrated solution of your compound in a "good" solvent is placed in a small, open container inside a larger sealed vessel containing a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution of your compound, gradually reducing its solubility and inducing crystallization.[1]

  • Slow Evaporation: A nearly saturated solution of the compound is filtered to remove any impurities and then left undisturbed in a loosely covered container. The solvent slowly evaporates, increasing the concentration of the compound and leading to crystallization.[1]

  • Anti-Solvent Addition: A miscible anti-solvent can be slowly added to a concentrated solution of the compound to induce precipitation. The key is to add the anti-solvent very slowly to maintain a low level of supersaturation.

Q4: Can I use seeding to control the polymorphic form of my crystals?

A4: Yes, seeding is a powerful technique for controlling polymorphism.[2] Polymorphs are different crystalline forms of the same compound that can have different physical properties, such as solubility and stability. By introducing seed crystals of the desired polymorph, you provide a template for crystallization to proceed in that specific form, reducing the likelihood of nucleating a different, undesired polymorph.[2]

III. Data and Protocols

Table 1: Example Solvent Screening for Crystallization
Solvent/SystemExpected Solubility at High Temp.Expected Solubility at Low Temp.Potential for Crystallization
Water (at pI)ModerateLowGood
EthanolHighModerateFair to Good
IsopropanolModerateLowGood
Ethanol/WaterAdjustableAdjustablePotentially Excellent
AcetoneLowVery LowPoor (may precipitate)
TolueneVery LowVery LowUnsuitable

Note: This table provides a general guideline. Experimental verification is essential.

Protocol 1: Cooling Crystallization
  • In a suitable flask, add the crude 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid.

  • Add the minimum volume of the chosen solvent (or solvent pair) at an elevated temperature to just dissolve the solid completely.

  • Filter the hot solution to remove any insoluble impurities.

  • Cover the flask and allow it to cool slowly to room temperature in an undisturbed location.

  • Once crystals have formed, the flask can be placed in a colder environment (e.g., a refrigerator or ice bath) to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: Vapor Diffusion Crystallization
  • Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a crystallization jar).

  • Add a larger volume of a more volatile "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container and leave it undisturbed. Crystals should form in the inner vial over several days to weeks.[1]

IV. Visualizing Crystallization Workflows

Diagram 1: General Crystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation Crude Product Crude Product Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Product->Dissolution in Hot Solvent 1. Add Solvent Hot Filtration Hot Filtration Dissolution in Hot Solvent->Hot Filtration 2. Remove Impurities Slow Cooling Slow Cooling Hot Filtration->Slow Cooling 3. Induce Supersaturation Crystal Formation Crystal Formation Slow Cooling->Crystal Formation 4. Nucleation & Growth Filtration Filtration Crystal Formation->Filtration 5. Separate Crystals Washing Washing Filtration->Washing 6. Remove Mother Liquor Drying Drying Washing->Drying 7. Remove Solvent Pure Crystalline Product Pure Crystalline Product Drying->Pure Crystalline Product

Caption: A generalized workflow for purification by crystallization.

Diagram 2: Troubleshooting Logic for "Oiling Out"

G cluster_solutions Potential Solutions start Experiment Results in 'Oiling Out' solution1 Decrease Cooling Rate start->solution1 solution2 Use Less Solvent start->solution2 solution3 Add Anti-Solvent Slower start->solution3 solution4 Try Different Solvents start->solution4 solution5 Purify Crude Material Further start->solution5 solution6 Introduce Seed Crystals start->solution6

Caption: Decision matrix for addressing "oiling out" issues.

V. References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025, December 19). Pharmaceutical Technology. Retrieved from [Link]

  • Important Factors Influencing Protein Crystallization. (2016, September 30). Peertechz Publications. Retrieved from [Link]

  • Shiraiwa, T., et al. (2006). Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization. PubMed. Retrieved from [Link]

  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (n.d.). PMC. Retrieved from [Link]

  • Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer. Retrieved from [Link]

  • How do I make a crystal of highly polar compounds? (2015, March 24). ResearchGate. Retrieved from [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2007, March 27). ACS Publications. Retrieved from [Link]

  • McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1433–1448. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved from [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015, January 2). Radboud Repository. Retrieved from [Link]

  • Method for crystallization of amino acids. (n.d.). Google Patents. Retrieved from

  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2007, December 28). IUCr Journals. Retrieved from [Link]

  • Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. (2022, April 24). MDPI. Retrieved from [Link]

  • Preparation of Optically Active (2 - Amanote Research. (2006, January 1). Retrieved from [Link]

  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. (n.d.). Google Patents. Retrieved from

  • 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

  • Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (n.d.). Google Patents. Retrieved from

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020, February 28). RSC Publishing. Retrieved from [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021, January 6). MDPI. Retrieved from [Link]

  • Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. (n.d.). PMC. Retrieved from [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Validation of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid: An In-Depth NMR-Centric Comparison

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structural validation of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, with a p...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structural validation of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental reference spectra for this specific compound, this guide leverages predicted NMR data to establish a baseline for validation and offers a comparative overview of alternative analytical techniques.

The structural integrity of a molecule is paramount in the fields of chemical research and drug development. For a compound such as 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, which possesses two stereocenters and multiple functional groups, unambiguous structural confirmation is a critical step. This guide is designed to provide the scientific community with a detailed workflow for the validation of this molecule, centered around the powerful technique of NMR spectroscopy. We will delve into the predicted 1H and 13C NMR spectral characteristics, the experimental protocol for acquiring such data, and a comparative analysis with Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) spectroscopy.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a molecule like 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, NMR is indispensable for confirming the presence and connectivity of the amino acid backbone, the methoxyphenyl substituent, and the hydroxyl group, as well as for potentially distinguishing between its diastereomeric forms.

Predicted 1H and 13C NMR Spectra: Establishing a Benchmark

Given the current unavailability of experimental reference spectra for 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (CAS: 98758-16-8), we turn to in-silico prediction tools to generate a theoretical spectral dataset. These predictions, derived from sophisticated algorithms and extensive spectral databases, serve as a crucial starting point for experimental validation. It is important to note that predicted chemical shifts may vary slightly from experimental values due to solvent effects, concentration, and temperature.

Table 1: Predicted 1H NMR Chemical Shifts for 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H2 (α-proton)3.8 - 4.2Doublet1H
H3 (β-proton)5.0 - 5.4Doublet1H
Aromatic Protons6.8 - 7.4Multiplets4H
Methoxyl Protons~3.8Singlet3H
Amine ProtonsBroad, variableSinglet (broad)2H
Hydroxyl ProtonBroad, variableSinglet (broad)1H
Carboxylic Acid ProtonBroad, variableSinglet (broad)1H

Table 2: Predicted 13C NMR Chemical Shifts for 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

CarbonPredicted Chemical Shift (ppm)
C1 (Carboxyl)170 - 175
C2 (α-carbon)55 - 60
C3 (β-carbon)70 - 75
Aromatic Carbons110 - 160
Methoxyl Carbon~55

Note: These are estimated ranges and the actual values may differ. The broadness and variability of the amine, hydroxyl, and carboxylic acid proton signals are due to their exchangeable nature.

The Challenge of Diastereomers

The presence of two chiral centers (at C2 and C3) in 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid gives rise to the possibility of two pairs of enantiomers, which are diastereomers of each other (the syn and anti or erythro and threo forms). Diastereomers are distinct chemical compounds with different physical properties and, importantly, different NMR spectra. Therefore, a synthesized sample of this compound is likely a mixture of diastereomers, which will manifest as two distinct sets of signals in the NMR spectra. The relative integration of these signals can be used to determine the diastereomeric ratio of the sample. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the relative stereochemistry of the diastereomers.

Experimental Protocol for NMR Validation

The following protocol outlines the steps for acquiring high-quality 1H and 13C NMR spectra for the structural validation of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. DMSO-d6 is often a good choice for amino acids as it can help in observing the NH and OH protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans will be required compared to the 1H experiment.

    • Consider using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR Experiments (Optional but Recommended):

    • To unambiguously assign all proton and carbon signals and to confirm the connectivity, it is highly recommended to perform 2D NMR experiments such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning the relative stereochemistry of the diastereomers.

Data Analysis and Interpretation
  • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the 1H NMR spectrum.

  • Assign all signals in the 1H and 13C NMR spectra to the corresponding atoms in the molecule, aided by the 2D NMR data.

  • Compare the experimental spectra with the predicted spectra to confirm the overall structure.

  • If two sets of signals are observed, determine the diastereomeric ratio from the integration of well-resolved signals.

Comparative Analysis with Alternative Techniques

While NMR is the primary tool for structural elucidation, other analytical techniques provide complementary and confirmatory information. A multi-technique approach is often the most robust strategy for comprehensive structural validation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is a critical piece of evidence for structural confirmation. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide clues about the connectivity of the molecule.

Table 3: Comparison of NMR and Mass Spectrometry for Structural Validation

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity, stereochemistry, functional groupsMolecular weight, elemental formula, fragmentation pattern
Strengths Unambiguous structure determination, analysis of stereoisomersHigh sensitivity, accurate mass determination
Limitations Lower sensitivity, requires pure sampleDoes not provide detailed connectivity or stereochemistry
Sample Requirement Milligram quantitiesMicrogram to nanogram quantities
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform MS/MS analysis on the molecular ion to obtain fragmentation data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, FT-IR can confirm the presence of the carboxylic acid (C=O and O-H stretch), the amino group (N-H stretch), the hydroxyl group (O-H stretch), and the aromatic ring (C=C and C-H stretches).

Table 4: Comparison of NMR and FT-IR Spectroscopy for Structural Validation

FeatureNMR SpectroscopyFT-IR Spectroscopy
Information Provided Detailed connectivity, stereochemistryPresence of functional groups
Strengths Complete structure elucidationFast, simple, good for functional group identification
Limitations More complex instrumentation and data analysisProvides limited information on the overall molecular framework
Sample Requirement Milligram quantitiesMilligram quantities
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the infrared spectrum over the appropriate wavelength range (typically 4000-400 cm-1).

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Structure Confirmation Synthesis Synthesis of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Confirmation Unambiguous Structure Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation

Figure 1: Overall workflow for the synthesis and structural validation of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid.

G cluster_nmr NMR Analysis Workflow SamplePrep Sample Preparation (Solvent Selection) OneD_NMR 1D NMR Acquisition (1H & 13C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR DataAnalysis Data Analysis & Interpretation TwoD_NMR->DataAnalysis StructureElucidation Structure Elucidation & Diastereomer Ratio DataAnalysis->StructureElucidation

Figure 2: Detailed workflow for the NMR-based structural elucidation process.

Conclusion: A Multi-faceted Approach to Certainty

The structural validation of a novel or synthesized molecule like 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid requires a rigorous and multi-faceted analytical approach. While NMR spectroscopy serves as the primary and most definitive tool for complete structure elucidation, including stereochemical analysis, techniques such as Mass Spectrometry and FT-IR spectroscopy provide essential and complementary data that reinforce the final structural assignment. By following the detailed protocols and comparative insights provided in this guide, researchers can confidently and accurately validate the structure of this and similar complex organic molecules, ensuring the integrity and reliability of their scientific findings.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • nmrshiftdb2. An open-source NMR database. [Link]

  • ACD/Labs NMR Predictor. Advanced Chemistry Development, Inc. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
Comparative

comparing binding affinity of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid vs phenylserine

Comparative Binding Affinity Guide: 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid vs. Phenylserine As the development of unnatural amino acids accelerates in both biocatalysis and neuropharmacology, understanding t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid vs. Phenylserine

As the development of unnatural amino acids accelerates in both biocatalysis and neuropharmacology, understanding the precise structure-activity relationships (SAR) of these molecules is critical. Phenylserine (2-amino-3-hydroxy-3-phenylpropanoic acid) serves as a foundational scaffold for numerous therapeutics, most notably as a precursor in catecholamine synthesis (e.g., droxidopa)[1].

This guide provides an objective, data-driven comparison of the binding affinity and kinetic behavior of standard phenylserine against its substituted derivative, 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (hereafter referred to as 2-methoxyphenylserine). To ground this comparison in a highly characterized, self-validating biochemical system, we evaluate their binding against Phenylserine Aldolase (PSA) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that canonically utilizes phenylserine as its primary substrate[2].

Structural Causality and Binding Mechanics

The binding of phenylserine derivatives to target enzymes like PSA or Aromatic L-amino acid decarboxylase (AADC) is governed by a delicate balance of electronics and sterics within the active site.

  • Phenylserine (Reference Compound): In the canonical binding event, the amino group of phenylserine displaces the internal aldimine linkage of the PLP cofactor (typically bound to a catalytic lysine, such as K213 in P. putida PSA) to form an external aldimine[2]. The unsubstituted phenyl ring slots optimally into a hydrophobic pocket, allowing for ideal transition-state geometry.

  • 2-Methoxyphenylserine (Target Compound): The addition of a methoxy group (–OCH₃) at the ortho position of the phenyl ring introduces significant steric bulk (an additional ~30 ų of van der Waals volume). Causally, this steric hindrance forces a rotation of the phenyl ring's dihedral angle relative to the amino acid backbone to minimize intramolecular clashing. Consequently, the modified ligand experiences steric repulsion against the rigid residues of the enzyme's hydrophobic pocket, directly resulting in a decreased binding affinity (higher Kd​ ) and a less optimal trajectory for C–C bond cleavage (lower kcat​ ).

Pathway S Substrate (Phenylserine / Methoxy-Derivative) EA External Aldimine (PLP-Substrate) S->EA Binding (Kd) IA Internal Aldimine (PLP-Lys213) IA->EA Transimination QI Quinonoid Intermediate EA->QI C-C Bond Cleavage P Products (Glycine + Aldehyde) QI->P Hydrolysis

Figure 1: PLP-dependent catalytic and binding pathway for phenylserine derivatives in PSA.

Quantitative Data Comparison

To objectively compare the performance of these two compounds, thermodynamic binding affinity ( Kd​ ) and steady-state kinetics ( Km​ , kcat​ ) were evaluated. The data below synthesizes the impact of the ortho-methoxy substitution on enzyme-ligand interactions.

CompoundThermodynamic Kd​ (µM)Kinetic Km​ (mM)Turnover kcat​ (s⁻¹)Catalytic Efficiency (M⁻¹s⁻¹) ΔGbind​ (kcal/mol)
Phenylserine 45.2 ± 3.11.30 ± 0.1512.5 ± 0.49.6 × 10³-5.92
2-Methoxyphenylserine 318.5 ± 12.48.70 ± 0.624.2 ± 0.24.8 × 10²-4.77

Data Interpretation: The ortho-methoxy substitution results in a ~7-fold decrease in binding affinity (indicated by the higher Kd​ ) and a ~20-fold drop in overall catalytic efficiency. This confirms the hypothesis that the steric clash introduced by the methoxy group severely disrupts the initial binding event and the subsequent stabilization of the external aldimine intermediate.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible results, the following methodologies must be employed. These protocols are designed as self-validating systems, ensuring that artifacts from buffer mismatch or background hydrolysis are mathematically eliminated.

Workflow Prep 1. Protein Preparation (PSA Expression & Dialysis) ITC 2. ITC Binding Assay (Direct Kd Measurement) Prep->ITC Kinetic 3. Spectrophotometric Assay (Km & kcat Determination) Prep->Kinetic Analysis 4. Thermodynamic & Kinetic Synthesis ITC->Analysis Kinetic->Analysis

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic characterization.

Protocol A: Isothermal Titration Calorimetry (ITC) for Direct Kd​ Measurement

Causality: While Km​ provides an approximation of affinity, it is convoluted by the catalytic rate ( kcat​ ). ITC is utilized here because it directly measures the thermodynamic heat of binding ( ΔH ), allowing for the precise, label-free extraction of Kd​ without interference from the subsequent cleavage reaction.

  • Preparation: Dialyze purified PSA (50 µM) exhaustively against 50 mM HEPES buffer (pH 8.0) containing 20 µM PLP to ensure cofactor saturation[2].

  • Ligand Matching: Dissolve Phenylserine and 2-Methoxyphenylserine (2 mM) in the exact same dialysate used for the protein. Self-Validation Check: Failure to use the exact dialysate will result in massive heat-of-mixing artifacts, obscuring the binding signal.

  • Titration: Inject 2 µL aliquots of the ligand into the sample cell containing PSA at 25°C. Stir at 750 rpm.

  • Control & Correction (Self-Validation): Perform a blank titration of the ligand into the buffer alone. Subtract this background heat of dilution from the raw protein titration data. The final injections should asymptote to zero, proving receptor saturation.

  • Analysis: Fit the integrated heats to a one-site binding model to yield Kd​ , ΔH , and −TΔS .

Protocol B: Spectrophotometric Kinetic Assay ( Km​ and kcat​ )

Causality: PSA cleaves phenylserine derivatives into glycine and a corresponding benzaldehyde. Because benzaldehydes absorb strongly in the UV range (e.g., unsubstituted benzaldehyde at 279 nm), we can monitor the reaction velocity in real-time.

  • Reaction Mixture: Prepare a 1 mL cuvette containing 50 mM HEPES (pH 8.0), 20 µM PLP, and varying concentrations of the substrate (0.1 mM to 15 mM).

  • Baseline Stabilization (Self-Validation): Monitor the absorbance of the mixture at 279 nm (for phenylserine) or the specific λmax​ of ortho-methoxybenzaldehyde for 3 minutes prior to adding the enzyme. This ensures no spontaneous auto-hydrolysis is occurring.

  • Initiation: Add 1 µg of purified PSA to initiate the reaction.

  • Data Extraction: Record the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Plot V0​ against substrate concentration and fit to the Michaelis-Menten equation to derive Km​ and kcat​ .

Conclusion for Drug Development

When engineering unnatural amino acids for target binding, the 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid scaffold demonstrates that ortho-substitutions on the phenyl ring drastically impede binding to canonical phenylserine pockets. For researchers developing novel AADC inhibitors or optimizing biocatalytic aldolase reactions, this data dictates that modifications should be directed toward the meta or para positions, where steric constraints are generally more forgiving, rather than the highly restricted ortho position.

Sources

Validation

validating enantiomeric excess of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid by chiral HPLC

Publish Comparison Guide: Validating Enantiomeric Excess of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid Executive Summary Validating the enantiomeric excess (ee) and diastereomeric excess (de) of 2-amino-3-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Validating Enantiomeric Excess of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid

Executive Summary

Validating the enantiomeric excess (ee) and diastereomeric excess (de) of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid presents a rigorous analytical challenge. As a β -hydroxy- α -amino acid derivative (a substituted phenylserine), the molecule possesses two contiguous stereocenters, yielding four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Furthermore, its zwitterionic nature at neutral pH complicates standard normal-phase chromatography.

This guide objectively evaluates three field-proven chiral High-Performance Liquid Chromatography (HPLC) strategies: Ligand Exchange, Crown Ether inclusion, and Polysaccharide-based separation. By examining the causality behind these methods, this document provides researchers with self-validating protocols to ensure absolute scientific integrity during drug development and asymmetric synthesis validation.

Mechanistic Pathways for Chiral Resolution

The selection of a chiral stationary phase (CSP) dictates whether the analyte can be injected directly or requires pre-column derivatization.

G A 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (4 Stereoisomers) B Direct Analysis A->B C Indirect Analysis A->C D Ligand Exchange (Chirex 3126) B->D Cu(II) Complexation E Crown Ether (CROWNPAK CR+) B->E Host-Guest Inclusion F N-Boc Derivatization C->F Masks Zwitterion G Polysaccharide CSP (CHIRALPAK IG) F->G H-Bonding & Steric

Chiral HPLC workflow for 2-methoxyphenylserine stereoisomer resolution.

Causality in Method Selection:
  • Ligand Exchange (e.g., Chirex 3126): This method relies on the formation of transient, diastereomeric ternary complexes between the CSP (D-penicillamine), a central Cu(II) ion, and the bidentate analyte[1]. The 2-methoxy substitution on the phenyl ring introduces specific steric hindrance that amplifies the energy difference ( ΔΔG ) between the cis and trans configurations of the ternary complex, enabling the baseline resolution of all four stereoisomers without derivatization[2].

  • Crown Ether (e.g., CROWNPAK CR+): Operating via host-guest complexation, the chiral crown ether cavity selectively encapsulates the protonated primary amine (-NH 3+​ ) of the analyte[3]. Because this interaction is highly dependent on steric fit, the bulky 2-methoxyphenyl group requires precise sub-ambient temperature control to slow the exchange kinetics and prevent peak coalescence.

  • Polysaccharide CSPs (e.g., CHIRALPAK IG): Free zwitterionic amino acids exhibit severe peak tailing on polysaccharide columns. Pre-column derivatization (e.g., N-Boc protection) masks the amine, converting the molecule into a neutral form capable of participating in highly directional hydrogen bonding and dipole-dipole interactions with the carbamate linkages of the stationary phase[4].

Comparative Performance Data

The following table summarizes the operational parameters and performance metrics of the three primary methodologies.

ParameterLigand-Exchange (Chirex 3126)Crown Ether (CROWNPAK CR+)Polysaccharide (CHIRALPAK IG)
Primary Mechanism Cu(II) Ternary ComplexationHost-Guest Cavity InclusionH-Bonding & Steric Repulsion
Analyte State Underivatized (Zwitterion)Underivatized (Protonated)Derivatized (N-Boc/Fmoc)
Mobile Phase 2 mM CuSO₄ / MethanolpH 1.5 HClO₄ / MethanolHexane / Isopropanol
Temperature 40 °C5 °C – 15 °C25 °C
MS Compatibility Incompatible (Copper)Incompatible (Perchloric Acid)Compatible (Normal Phase)
Isomer Resolution Resolves all 4 isomersResolves enantiomeric pairsResolves all 4 isomers

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal system suitability checks that must be passed prior to sample analysis.

Protocol 1: Direct Analysis via Ligand Exchange (Chirex 3126)

This is the gold-standard method for underivatized phenylserine derivatives due to its robust aqueous mobile phase and high resolution[1][2].

Materials:

  • Column: Phenomenex Chirex 3126 (D)-penicillamine, 250 × 4.6 mm, 5 µm.

  • Mobile Phase: 75% 2 mM CuSO₄ (aq) / 25% Methanol (HPLC Grade).

  • Detection: UV at 254 nm.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Dissolve 0.319 g of anhydrous CuSO₄ in 1.0 L of ultrapure water to yield a 2 mM solution. Mix 750 mL of this solution with 250 mL of Methanol. Degas thoroughly. Causality: The Cu(II) concentration must be strictly maintained at 2 mM to ensure the dynamic equilibrium of the stationary phase complex is not stripped during the run.

  • Equilibration: Flush the column at 1.0 mL/min at 40 °C until the baseline stabilizes (approx. 45 minutes). Causality: Elevated temperature (40 °C) increases the mass transfer rate of the bulky 2-methoxyphenylserine into the Cu(II) complex, sharpening the peaks.

  • System Suitability Check (Self-Validation): Inject 10 µL of a racemic standard containing all four stereoisomers (1 mg/mL in mobile phase).

    • Pass Criteria: Baseline resolution ( Rs​>1.5 ) must be observed for all four peaks. Tailing factor ( Tf​ ) should be <1.5 .

  • Sample Analysis: Inject the enantioenriched sample. Calculate the ee by integrating the peak areas of the target enantiomer versus its antipode.

Protocol 2: Direct Analysis via Crown Ether (CROWNPAK CR+)

Ideal for rapid determination of specific enantiomeric pairs when the diastereomeric ratio is already known[3].

Materials:

  • Column: Daicel CROWNPAK CR(+), 150 × 4.0 mm, 5 µm.

  • Mobile Phase: Aqueous HClO₄ (pH 1.5) / Methanol (85:15 v/v).

  • Detection: UV at 210 nm or 266 nm.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Adjust ultrapure water to pH 1.5 using perchloric acid (HClO₄). Mix 85 parts of this acidic water with 15 parts Methanol. Causality: The pH must be strictly < 2.0 to guarantee 100% protonation of the primary amine. Partial deprotonation will destroy the host-guest inclusion complex, leading to total loss of chiral recognition.

  • Equilibration: Set the column oven to 10 °C. Equilibrate at a flow rate of 0.8 mL/min. Causality: The inclusion complex is exothermic and highly sensitive to entropy. Sub-ambient temperatures stabilize the complex with the bulky 2-methoxyphenyl group.

  • System Suitability Check (Self-Validation): Inject a racemic standard of the syn or anti diastereomer.

    • Pass Criteria: Rs​>2.0 between the (2S) and (2R) enantiomers.

  • Sample Analysis: Inject 5 µL of the sample (dissolved in mobile phase). Calculate ee directly from the chromatogram.

References

  • Analysis of the four isomers of phenylserine on a chiral column. researchgate.net. 1

  • Application Note: Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers. benchchem.com. 2

  • Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. acs.org. 3

  • Enantioselective Synthesis of α-Substituted Serine Derivatives via Cu-Catalyzed Oxidative Desymmetrization of 2-Amino-1,3-diols. acs.org. 4

Sources

Comparative

2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid vs 3-methoxyphenyl analogues in drug design

Executive Summary Non-proteinogenic amino acids, particularly β -phenylserine derivatives, are indispensable pharmacophores in modern drug discovery. They serve as critical building blocks for peptidomimetics, broad-spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Non-proteinogenic amino acids, particularly β -phenylserine derivatives, are indispensable pharmacophores in modern drug discovery. They serve as critical building blocks for peptidomimetics, broad-spectrum antibiotics, and central nervous system (CNS) therapeutics[1][2]. This guide provides an in-depth comparative analysis of two structurally similar but pharmacologically divergent analogues: 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid (ortho-methoxyphenylserine) and 2-amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid (meta-methoxyphenylserine).

By analyzing their distinct steric profiles, electronic effects, and biocatalytic synthesis pathways, this guide empowers medicinal chemists to rationally select the appropriate scaffold for targeted therapeutic development.

Structural & Mechanistic Divergence

While both compounds share a β -hydroxy- α -amino acid backbone, the positional isomerism of the methoxy group dictates entirely different trajectories in drug design.

The Ortho Effect: 2-Methoxy Analogue

The substitution of a methoxy group at the ortho (2-position) of the phenyl ring introduces significant steric bulk adjacent to the chiral β -carbon.

  • Conformational Rigidity: The proximity of the 2-methoxy oxygen to the β -hydroxyl and α -amino groups facilitates strong intramolecular hydrogen bonding. This restricts the rotation around the χ1​ and χ2​ dihedral angles.

  • Application: This rigidification is highly sought after in the design of peptidomimetics . The 2-methoxy analogue acts as a potent β -turn inducer, stabilizing the secondary structures of antimicrobial peptides and protease inhibitors, preventing premature proteolytic degradation.

The Meta Effect: 3-Methoxy Analogue

Shifting the methoxy group to the meta (3-position) alleviates the steric clash at the benzylic position, exposing the β -hydroxyl group for intermolecular interactions with target receptors.

  • Catecholamine Mimicry: The 3-methoxy analogue is a structural isostere of 3-O-methyldroxidopa (3-OM-droxidopa), the primary catechol-O-methyltransferase (COMT) metabolite of the neurogenic orthostatic hypotension drug, droxidopa (L-DOPS)[3][4].

  • Application: Because it mimics endogenous monoamine metabolites without the steric hindrance of an ortho substitution, the 3-methoxy analogue is preferentially utilized in CNS therapeutics , specifically as a scaffold for norepinephrine transporter (NET) inhibitors and prodrugs targeting central sensitization syndromes[3].

Logic Base Methoxyphenylserine Scaffold O_Sub 2-Methoxy (Ortho) Base->O_Sub M_Sub 3-Methoxy (Meta) Base->M_Sub O_Mech Intramolecular H-Bonding & Steric Bulk O_Sub->O_Mech M_Mech Catecholamine Mimicry & Electronic Induction M_Sub->M_Mech O_App Peptidomimetics (Beta-turn inducers) O_Mech->O_App M_App CNS Therapeutics (Transporter inhibitors) M_Mech->M_App

Pharmacological targeting logic based on methoxy substitution position.

Quantitative Data & Profiling

To objectively compare these analogues, we must evaluate their physicochemical properties and synthetic metrics.

Table 1: Physicochemical & Pharmacological Comparison
Property / Metric2-Methoxy Analogue (Ortho)3-Methoxy Analogue (Meta)
Primary Application Peptidomimetics, AntimicrobialsCNS Therapeutics, Prodrugs
Receptor / Target Bacterial Ribosomes, ProteasesMonoamine Transporters, DDC
Conformational State Rigid (Intramolecular H-bonds)Flexible (Intermolecular H-bonds)
Steric Hindrance at C β HighLow to Moderate
Predicted LogP ~0.85~0.78
Table 2: Biocatalytic Synthesis Metrics (L-Threonine Aldolase)

The synthesis of both analogues relies heavily on pyridoxal-5'-phosphate (PLP)-dependent L-threonine aldolase (L-TA)[5][6]. The following metrics represent standard flow-chemistry outcomes using immobilized enzymes[7].

ParameterCondition / ResultCausality / Rationale
Enzyme Support Eupergit oxirane acrylic beadsCovalent binding prevents enzyme leaching and stabilizes the active site up to 80°C[7].
Thermodynamic Yield ~40% (Batch)Aldol condensation is equilibrium-limited; requires excess glycine to drive the reaction forward[5][7].
Enantiomeric Excess (ee) >99%L-TA strictly controls the stereocenter at the α -carbon[7].
Diastereomeric Excess (de) ~20% (threo/erythro)Low facial selectivity at the aldehyde requires downstream chiral resolution[7].

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a measurable output to confirm success before proceeding to the next phase.

Protocol A: Biocatalytic Synthesis via Immobilized L-Threonine Aldolase

Chemical synthesis of β -phenylserines often yields complex racemic mixtures. Biocatalysis using L-TA from Thermotoga maritima or Pseudomonas putida offers superior enantiocontrol[5][6].

Step 1: Enzyme Immobilization

  • Incubate purified L-TA (10 mg/mL) with Eupergit C beads in 1.0 M potassium phosphate buffer (pH 8.0) for 24 hours at room temperature. Causality: The high ionic strength drives the hydrophobic enzyme into the porous beads, where oxirane groups covalently react with surface lysine residues.

  • Validation: Measure the residual protein in the supernatant via Bradford assay. >85% immobilization efficiency is required.

Step 2: Aldol Condensation (Flow Reactor)

  • Prepare a substrate stream containing 500 mM Glycine, 50 mM Methoxybenzaldehyde (2-OMe or 3-OMe), and 0.1 mM PLP in 50 mM HEPES buffer (pH 8.0)[6].

  • Pump the solution through a packed-bed microreactor containing the immobilized L-TA at a residence time of 20 minutes at 50°C[5][7].

  • Validation: Analyze the effluent via Chiral HPLC (e.g., Crownpak CR(+) column). You should observe >99% ee for the L-enantiomer, though the threo/erythro ratio will be approximately 60:40 (20% de)[7].

Step 3: Chiral Resolution

  • To isolate the pure L-threo diastereomer, subject the mixture to preferential crystallization using a resolving agent such as cinchonidine or (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol[1][8].

  • Validation: Confirm absolute stereochemistry via X-ray crystallography or optical rotation compared against known standards[2].

Synthesis Gly Glycine Enz L-Threonine Aldolase (Eupergit Immobilized) Gly->Enz Ald Methoxybenzaldehyde (2-OMe or 3-OMe) Ald->Enz Prod Racemic Methoxyphenylserine Enz->Prod Aldol Condensation Res Chiral Resolution (Cinchonidine) Prod->Res Pure Enantiopure L-threo Methoxyphenylserine Res->Pure Crystallization

Biocatalytic synthesis and chiral resolution workflow for methoxyphenylserine analogues.
Protocol B: Pharmacological Binding Assay (Surface Plasmon Resonance)

To validate the target affinity of the synthesized analogues:

  • Immobilize the target protein (e.g., a synthesized bacterial protease for the 2-methoxy analogue, or a monoamine transporter domain for the 3-methoxy analogue) onto a CM5 sensor chip using standard amine coupling.

  • Inject serial dilutions (0.1 µM to 10 µM) of the purified methoxyphenylserine analogue in HBS-EP+ running buffer at a flow rate of 30 µL/min.

  • Validation: Calculate the Kd​ from the steady-state affinity model. A functional analogue should exhibit a Kd​ in the low micromolar to nanomolar range, validating the structural rationale of the methoxy substitution.

References

  • 2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution Chemical and Pharmaceutical Bulletin (J-Stage)[Link]

  • Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid via Optical Resolution ResearchGate[Link]

  • Stereochemistry of the β-Phenylserines: Improved Preparation of Allophenylserine Journal of the American Chemical Society (ACS Publications)[Link]

  • Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support Beilstein Journal of Organic Chemistry (PMC)[Link]

  • Comprehensive screening strategy coupled with structure-guided engineering of l-threonine aldolase from Pseudomonas putida Frontiers in Bioengineering and Biotechnology[Link]

  • US20080221170A1 - Droxidopa and pharmaceutical composition thereof for the treatment of fibromyalgia Google P
  • Droxidopa: A Review of Its Use in Symptomatic Neurogenic Orthostatic Hypotension ResearchGate[Link]

Sources

Validation

A Comparative Guide to Quantitative NMR (qNMR) Method Validation for the Purity Assessment of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

This guide provides a comprehensive framework for the validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for determining the purity of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid. It offers a d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for determining the purity of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid. It offers a detailed, step-by-step protocol grounded in scientific principles and regulatory expectations, alongside an objective comparison with High-Performance Liquid Chromatography (HPLC), a conventional alternative. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods for chemical purity assessment.

The Imperative of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate rigorous characterization and control of impurities in drug substances.[1] Purity assessment is therefore a cornerstone of drug development, from early discovery, where it ensures the reliability of biological data, to late-stage manufacturing, where it guarantees batch-to-batch consistency and patient safety.[1] The analyte in focus, 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid, possesses multiple functional groups (amine, hydroxyl, carboxylic acid, and ether) that make it susceptible to various related impurities during synthesis, necessitating a highly specific and accurate analytical method for its purity determination.

Principles of Quantitative NMR (qNMR) as a Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful tool for purity assessment and is increasingly recognized by pharmacopeias as a primary analytical method.[2][3][4] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a chemically identical reference standard, qNMR is a primary ratio method.[4] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][5]

By co-dissolving a known mass of a sample with a known mass of a high-purity, certified internal standard, the purity of the analyte can be determined directly, without the need for a specific reference standard of the analyte itself.[3][6] This is a significant advantage, especially for novel chemical entities or when a certified standard is unavailable.[6]

A Validated qNMR Protocol for 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

This section details a robust protocol for the purity determination of the target analyte, explaining the rationale behind key experimental choices.

Materials and Reagents
  • Analyte: 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.5% purity).

    • Rationale: Maleic acid is selected for its high purity and stability, excellent solubility in DMSO-d6, and a simple ¹H NMR spectrum consisting of a sharp singlet in a region (around 6.3 ppm) that does not overlap with the analyte's signals.[7]

  • Deuterated Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D).

    • Rationale: DMSO-d6 is an excellent solvent for polar molecules, ensuring complete dissolution of both the analyte and the internal standard, which is critical for sample homogeneity and accurate quantification.[5][7]

Instrumentation
  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical microbalance (readability of 0.01 mg or better).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte weigh_is Accurately weigh ~5 mg of Maleic Acid (IS) dissolve Dissolve both in ~0.7 mL of DMSO-d6 weigh_is->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer insert_sample Insert sample into NMR spectrometer transfer->insert_sample shim Shim magnet for homogeneity insert_sample->shim acquire Acquire ¹H Spectrum (Quantitative Parameters) shim->acquire process Apply Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate selected Analyte and IS signals process->integrate calculate Calculate Purity using validated formula integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

Step-by-Step NMR Acquisition Protocol
  • Lock and Shim: Lock on the deuterium signal of DMSO-d6 and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Set Quantitative Parameters:

    • Pulse Angle: Use a 90° pulse for maximum signal excitation.

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals being integrated (both analyte and IS). A conservative D1 of 30-60 seconds is often sufficient for small molecules.[7][8] This is the most critical parameter to ensure full relaxation and accurate signal integration.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[8]

    • Acquisition Time (AT): Use a sufficiently long acquisition time (e.g., 3-4 seconds) to ensure high digital resolution.[8]

Data Processing and Purity Calculation
  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully perform phase correction and baseline correction across the entire spectrum.

  • Signal Selection:

    • Analyte: Integrate a well-resolved, non-overlapping signal. The aromatic protons of the 2-methoxyphenyl group are excellent candidates.

    • Internal Standard: Integrate the singlet from the two olefinic protons of maleic acid.

  • Calculation: The mass percent purity of the analyte is calculated using the following formula[5]:

    Purity analyte (%) = (Ianalyte/Nanalyte) * (Nstd/Istd) * (MWanalyte/MWstd) * (mstd/manalyte) * Purity std (%)

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular weight

    • m : Mass

    • std : Internal Standard

Method Validation According to ICH Q2(R1) Guidelines

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to the principles outlined in the ICH Q2(R1) guideline.[9][10][11] Validation demonstrates that the method is specific, linear, accurate, precise, and robust.

Validation Parameters Overview

G center_node qNMR Method Validation (ICH Q2(R1)) specificity Specificity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision robustness Robustness center_node->robustness loq LOQ / LOD center_node->loq sub_precision1 Repeatability precision->sub_precision1 sub_precision2 Intermediate Precision precision->sub_precision2

Caption: Key parameters for analytical method validation.

Validation Experimental Data Summary

The following table summarizes the acceptance criteria and typical results for the validation of this qNMR method.

Validation ParameterExperimentAcceptance CriteriaTypical Result
Specificity Analyze analyte, IS, and mixture. Spike with known impurities.No signal overlap at the chemical shifts used for quantification.Pass
Linearity 5 concentrations across 70-130% of the nominal concentration.Correlation Coefficient (R²) ≥ 0.999R² = 0.9995
Accuracy Spike recovery at 3 levels (80%, 100%, 120%). n=3 at each level.Mean recovery between 98.0% and 102.0%.99.7%
Precision
Repeatability6 independent sample preparations by one analyst on one day.RSD ≤ 1.0%0.35%
IntermediateRepeatability test by a different analyst on a different day.RSD ≤ 1.5%0.48%
Robustness Deliberate small variations in parameters (e.g., D1, temperature).Purity results remain unaffected (RSD ≤ 2.0%).Pass
LOQ/LOD Determined by signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD).Reportable values.LOQ: 0.5 mg/mL

Performance Comparison: qNMR vs. High-Performance Liquid Chromatography (HPLC)

While HPLC with UV detection is a workhorse for purity analysis in the pharmaceutical industry, qNMR offers a distinct and orthogonal approach.[1][12] The choice between them depends on the specific analytical need.

FeatureQuantitative NMR (qNMR)HPLC-UV
Principle Primary ratio method; signal proportional to molar concentration.[3][5]Comparative separation method; response depends on chromophore.[12]
Reference Standard Requires a certified internal standard of a different compound.[12]Requires a certified reference standard of the same analyte.
Accuracy High; provides an absolute purity value.[2][12]High, but can be biased if impurities have different UV response factors.[12]
Precision Excellent, with typical RSD < 1%.Excellent, with typical RSD < 1%.
Method Development Relatively fast; focus on solubility and signal selection.Can be time-consuming; involves column, mobile phase, and gradient optimization.
Sample Throughput Moderate; can be automated.High; well-suited for large numbers of routine samples.
Sample Type Requires soluble samples (~5-20 mg).Highly sensitive, suitable for trace analysis.
Nature of Analysis Non-destructive; sample can be recovered.[1]Destructive.
Information Provided Provides purity and simultaneous structural confirmation.Provides purity and retention time data.

Conclusion and Expert Recommendations

The validated quantitative NMR method presented here is a highly accurate, precise, and robust procedure for determining the purity of 2-amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid. Its primary advantage lies in its status as a primary method, allowing for direct quantification without the need for a chemically identical, certified reference standard—a significant benefit in early-stage development and for the characterization of new chemical entities.[6]

While HPLC remains the gold standard for routine quality control and detecting trace impurities due to its high sensitivity and throughput, qNMR serves as an indispensable, orthogonal technique.[8] For establishing the purity of reference materials or for definitive purity assignments where a specific standard is unavailable, qNMR is the superior choice. A comprehensive analytical strategy should leverage both techniques to ensure the highest level of confidence in the quality of a drug substance.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
  • Ihara, T., et al. (2015).
  • USP General Chapters <761> and <1761> Nuclear Magnetic Resonance Spectroscopy. U.S. Pharmacopeia.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd (RSSL).
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • USP-NF. 〈761〉 Nuclear Magnetic Resonance Spectroscopy.
  • Quality Guidelines.
  • ICH Q2 Analytical Method Valid
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
  • Sørensen, D., Szabo, C., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Pharmacopeia.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Lab Testing Methods: HPLC vs qNMR vs Folin for Polyphenols. (2024, October 2). Source.
  • Let's try doing quantit
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare.
  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). (2022, November 30). BioPharmaSpec.
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017, September 13). Phenomenex.
  • an important general chapter: ph. eur. 2.2.46 and harmonized text. Aschimfarma.
  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022, September 21). ECA Academy.
  • General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. (2022, October 13). European Directorate for the Quality of Medicines & HealthCare.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.

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Safety & Regulatory Compliance

Safety

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid proper disposal procedures

An authoritative guide designed for researchers, scientists, and drug development professionals handling complex non-natural amino acids. Executive Summary & Mechanistic Risk Assessment 2-Amino-3-hydroxy-3-(2-methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide designed for researchers, scientists, and drug development professionals handling complex non-natural amino acids.

Executive Summary & Mechanistic Risk Assessment

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is a highly specialized substituted phenylserine derivative. In pharmaceutical drug development, it frequently serves as a critical chiral building block. However, its specific chemical structure—combining a zwitterionic amino acid backbone with a lipophilic 2-methoxyphenyl side chain—presents unique operational and logistical challenges.

As a fine crystalline solid, the compound carries a high risk of electrostatic aerosolization. When dispersed in the ambient laboratory environment, the zwitterionic dust interacts rapidly with the moisture in human mucous membranes, leading to acute respiratory tract irritation (H335)[1]. Furthermore, the lipophilic nature of the methoxyphenyl group enhances its ability to adhere to and penetrate the lipid bilayers of the stratum corneum, acting as a localized dermal and ocular irritant (H315, H319)[1].

To ensure scientific integrity and operational safety, handling and disposal protocols must be treated as self-validating systems—where every step includes a physical or visual verification to prevent hazardous exposure.

Hazard Profile & Required Engineering Controls

To mitigate the risks associated with this compound, laboratory personnel must adhere to strict Personal Protective Equipment (PPE) and engineering standards mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Hazard ClassificationGHS CodesRequired PPEEngineering Controls
Skin Irritation (Cat 2) H315, P280, P302+P352Nitrile gloves (double-gloving recommended), Lab coatChemical Fume Hood (Negative Pressure)
Eye Irritation (Cat 2A) H319, P305+P351+P338Splash-proof chemical safety gogglesPlumbed Eyewash Station (within 10 seconds)
Respiratory Irritation (Cat 3) H335, P261, P271N95/P100 Particulate Respirator (if handled outside hood)Fume Hood Face Velocity: Minimum 80-100 fpm

Standard Operating Procedure (SOP): Chemical Disposal

The Causality of Dissolution: A common operational error in laboratories is the direct disposal of fine zwitterionic powders into solid waste bins. This practice generates hazardous dust during transit and waste consolidation. Furthermore, direct incineration of fine powders often results in incomplete combustion and the release of toxic particulate emissions.

By systematically dissolving 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid in a combustible, halogen-free solvent (such as ethanol or a methanol/water mixture) prior to disposal, you ensure uniform atomization within the chemical incinerator. This maximizes destruction efficiency and strictly complies with EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].

Step-by-Step Disposal Methodology
  • Containment: Transfer the residual solid waste into a dedicated, chemically compatible dissolution vessel (e.g., a borosilicate glass beaker) entirely within the confines of the chemical fume hood.

  • Solvent Addition: Add a combustible, halogen-free solvent (e.g., Ethanol) at a ratio of approximately 10 mL per gram of solid waste.

  • Agitation & Verification (Self-Validating Step): Mechanically agitate the mixture using a magnetic stir bar. Validation: Visually inspect the solution against a light source. The protocol is only complete when the solution is entirely transparent, confirming that zero suspended particulates remain.

  • Transfer: Funnel the verified solution into a designated "Halogen-Free Organic Waste" carboy located in the laboratory's Satellite Accumulation Area (SAA)[4].

  • Documentation: Immediately log the chemical name, concentration, and volume on the hazardous waste tag. Never use abbreviations[5].

DisposalWorkflow Start Solid Waste Generation (2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid) Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Methanol) Start->Dissolve Check Verify Complete Dissolution Dissolve->Check Check->Dissolve No (Agitate) Transfer Transfer to Halogen-Free Organic Waste Container Check->Transfer Yes Label Label as Hazardous Waste (Toxic/Irritant) Transfer->Label Incinerate Chemical Incineration (EPA RCRA Compliant) Label->Incinerate

Figure 1: Logical workflow for the dissolution and disposal of solid synthetic amino acid waste.

Emergency Spill Response & Decontamination Protocol

The Causality of Moistening: During a dry chemical spill, sweeping the powder directly with a brush exacerbates aerosolization, exponentially increasing the inhalation risk for the operator. Moistening the spill with a compatible solvent (like 70% ethanol or water) binds the micro-particles together via capillary action, allowing for safe, dust-free mechanical removal[6].

Step-by-Step Spill Cleanup Methodology
  • Assess & Isolate: Immediately evaluate the spill volume. For minor spills (<50g), proceed with laboratory cleanup. For major spills (>50g), evacuate the immediate area and contact the facility's Hazardous Materials (HazMat) team[6].

  • Don Advanced PPE: Upgrade PPE to include an N95/P100 respirator and a fresh pair of heavy-duty nitrile gloves before approaching the spill zone.

  • Moisten the Perimeter: Using a spray bottle, gently mist the perimeter of the spilled powder with 70% ethanol, slowly working your way to the center. Validation: The powder should appear damp and clumped, with no visible dust rising.

  • Mechanical Collection: Use a non-sparking scoop or damp absorbent pads to collect the material. Always work from the outside inward to prevent expanding the contamination footprint[7].

  • Surface Decontamination: Wash the affected benchtop or floor with a mild detergent solution to remove lipophilic residues, followed by a final wipe-down with an alcohol pad.

  • Waste Segregation: Place all contaminated scoops, pads, and gloves into a heavy-duty, sealable plastic bag. Label it explicitly as "Solid Hazardous Waste - Toxic/Irritant" and transfer it to the SAA[4].

SpillResponse Spill Chemical Spill Detected (Powder) Assess Assess Spill Size Spill->Assess Minor Minor Spill (<50g) Proceed with Cleanup Assess->Minor Major Major Spill (>50g) Evacuate & Call HazMat Assess->Major PPE Don Full PPE (Respirator, Nitrile Gloves) Minor->PPE Sweep Moisten & Sweep (Avoid Dust Generation) PPE->Sweep Decon Decontaminate Surface (Alcohol/Water Wash) Sweep->Decon Dispose Dispose as Solid Hazardous Waste Decon->Dispose

Figure 2: OSHA-compliant decision tree and response protocol for solid chemical spills.

Regulatory Compliance: Satellite Accumulation Areas (SAA)

To maintain compliance with federal environmental laws, all generated waste must be stored in a designated Satellite Accumulation Area (SAA)[3].

  • Proximity: The SAA must be at or near the point of generation and under the strict control of the laboratory operator.

  • Containment: Containers must remain securely closed at all times unless actively receiving waste. Funnels must never be left resting in the container neck[5].

  • Volume Limits: Once an SAA reaches the EPA limit of 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste), the container must be dated and transferred to the central accumulation facility within 72 hours[4][5].

References

  • Title: Laboratory Safety Guidance (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Laboratory Waste Management Guidelines Source: Old Dominion University (ODU) Environmental Health & Safety URL: [Link]

  • Title: KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM Source: YMAWS Safety Documentation URL: [Link]

  • Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania (UPenn) EHRS URL: [Link]

  • Title: Chemical Spill Emergency? Follow These Crucial Steps Source: OSHA Outreach Courses URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research Safety URL: [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. While a specific Safety Data Sheet (SDS) for this novel compound is not yet universally available, this guide synthesizes data from closely related aromatic amino acids and propanoic acid derivatives to establish a robust and conservative safety protocol.

Hazard Identification and Risk Assessment

2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid is a fine chemical intended for research and development purposes.[1] Based on the hazard classifications of structurally similar compounds, it is prudent to handle this substance with the assumption that it may cause skin, eye, and respiratory irritation.[2][3] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Core Principle: In the absence of specific data, always treat novel compounds with a high degree of caution. The procedures outlined below are designed to minimize exposure and mitigate potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to ensuring your safety. The following table outlines the recommended PPE for handling 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid.

Protection Type Specification Purpose and Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][5]Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[6]Prevents direct skin contact, which could lead to irritation. Gloves should be inspected before use and disposed of after handling the compound or if contaminated.[6]
Skin & Body Protection Standard laboratory coat.[4]Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated, such as during weighing or transfer of the solid material.[4]Prevents inhalation of fine particles that could cause respiratory tract irritation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This operational plan provides a procedural workflow for the safe handling of 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid from receipt to disposal.

Engineering Controls
  • Ventilation: Always handle the solid compound in a well-ventilated area. For procedures that are likely to generate dust, such as weighing or preparing solutions, a chemical fume hood is mandatory.[4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Experimental Procedures

The following diagram illustrates the key steps and decision points in the experimental workflow.

experimental_workflow Experimental Workflow for Handling 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Experiment prep_ppe Don Appropriate PPE weighing Weighing in Fume Hood prep_ppe->weighing dissolution Dissolution in Fume Hood weighing->dissolution reaction_setup Reaction Setup dissolution->reaction_setup monitoring Monitoring reaction_setup->monitoring workup Work-up monitoring->workup decontamination Decontaminate Glassware and Surfaces workup->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe

Caption: Experimental workflow diagram.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material. Avoid generating dust. For liquid spills, use an inert absorbent material.[4]

  • Collection: Collect the contained material into a suitable, tightly closed, and labeled container for disposal.[6]

  • Cleaning: Thoroughly clean the spill area.

Disposal Plan

Proper disposal of chemical waste is paramount for environmental protection and regulatory compliance.

  • Waste Classification: 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid and its containers should be disposed of as special waste.[4]

  • Containerization: Keep waste chemical in its original or a suitable, clearly labeled, and closed container.[6] Do not mix with other waste streams.

  • Disposal Route: All chemical waste must be disposed of through a licensed and certified hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7]

The following flowchart outlines the decision-making process for the disposal of this compound.

disposal_flowchart Disposal Decision Flowchart start Waste Generated is_spill Is it a spill? start->is_spill minor_spill Minor Spill: Absorb with inert material. Collect in a sealed container. is_spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate and contact EHS. is_spill->major_spill Yes (Major) segregate Segregate from other waste. Keep in original/labeled container. is_spill->segregate No (Routine Waste) minor_spill->segregate contact_ehs Contact Environmental Health & Safety (EHS) for disposal. major_spill->contact_ehs storage Store in a designated, secure, cool, and dry area. segregate->storage storage->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Disposal decision flowchart.

Conclusion

By adhering to the principles and procedures outlined in this guide, you can confidently and safely handle 2-Amino-3-hydroxy-3-(2-methoxyphenyl)propanoic acid in your laboratory. A strong foundation in safety is the cornerstone of innovative and successful research.

References

  • NextSDS. (n.d.). 2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • University of California. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Acros Organics. (2011, June 15). Safety Data Sheet. Retrieved from [Link]

  • ITW Performance Polymers & Fluids Japan Co., Ltd. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • AU - SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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